4-Phenyl-1-(piperazin-1-yl)butan-1-one
Description
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Structure
3D Structure
Properties
CAS No. |
137517-43-2 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-phenyl-1-piperazin-1-ylbutan-1-one |
InChI |
InChI=1S/C14H20N2O/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2 |
InChI Key |
SPXDRRAPPNTVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological potential of 4-Phenyl-1-(piperazin-1-yl)butan-1-one derivatives
An In-Depth Technical Guide to the Pharmacological Potential of 4-Phenyl-1-(piperazin-1-yl)butan-1-one Derivatives
Foreword: The Enduring Versatility of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle with two opposing nitrogen atoms that imparts favorable pharmacokinetic properties and serves as a versatile anchor for interacting with a multitude of biological targets.[1] Its derivatives form the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[2] This guide focuses on a specific, highly promising subclass: 4-Phenyl-1-(piperazin-1-yl)butan-1-one derivatives. This chemical architecture combines the arylpiperazine motif, known for its interaction with key neurotransmitter receptors, with a flexible butanone linker, creating a framework ripe for optimization against complex neurological and psychiatric disorders.[1][3]
As a Senior Application Scientist, the intent of this document is not merely to catalogue existing data but to provide a cohesive, field-tested perspective on the discovery, evaluation, and therapeutic potential of this compound class. We will delve into the causality behind synthetic strategies, the rationale for specific bioassays, and the intricate structure-activity relationships (SAR) that govern their pharmacological profiles.
The Core Moiety: A Structural and Mechanistic Overview
The 4-Phenyl-1-(piperazin-1-yl)butan-1-one scaffold is a classic example of a "multi-target" pharmacophore, primarily exerting its effects through the modulation of dopaminergic and serotonergic systems. The core structure can be deconstructed into three key components, each offering a vector for chemical modification and optimization.
Figure 2: A generalized workflow for the synthesis, purification, and characterization of 4-Phenyl-1-(piperazin-1-yl)butan-1-one derivatives.
Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-one
This protocol provides a self-validating system for synthesizing a representative compound of this class.
Materials:
-
4-Chloro-1-(4-fluorophenyl)butan-1-one (1.0 eq)
-
1-(2-Methoxyphenyl)piperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Potassium Iodide (KI), catalytic amount (0.1 eq)
-
Acetonitrile (anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-1-(4-fluorophenyl)butan-1-one, 1-(2-Methoxyphenyl)piperazine, anhydrous K₂CO₃, and a catalytic amount of KI.
-
Causality: K₂CO₃ acts as the base to deprotonate the secondary amine of the piperazine, facilitating its role as a nucleophile. KI serves as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate. Anhydrous conditions are crucial to prevent hydrolysis of the reactants.
-
-
Reaction Execution: Add anhydrous acetonitrile to the flask. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The reaction is typically complete within 12-24 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate validates that the reaction is proceeding.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Causality: The aqueous washes remove remaining inorganic salts and water-soluble impurities. The bicarbonate wash removes any acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the pure fractions (identified by TLC) and concentrate to afford the final product as an oil or solid. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. [4]
Pharmacological Evaluation: Key Therapeutic Areas
Antipsychotic Potential: D₂/D₃ Receptor Modulation
The primary mechanism for the antipsychotic activity of these compounds is antagonism of the dopamine D₂ receptor. [5]However, high affinity for the D₃ receptor subtype is also a key feature that may contribute to efficacy against negative symptoms and cognitive deficits in schizophrenia. [6][7]
| Compound Derivative (Substitution on terminal phenyl) | D₂ Receptor Ki (nM) | D₃ Receptor Ki (nM) | D₂/D₃ Selectivity | Reference |
|---|---|---|---|---|
| 2-Methoxyphenyl | 224 | 1.6 | ~140x for D₃ | [8] |
| 2,3-Dichlorophenyl | - | 0.6 - 1080 | 2-97x for D₃ | [6] |
| Biphenyl-linked (2-methoxyphenyl) | - | - | - | [5] |
| Biphenyl-linked (2,3-dichlorophenyl) | - | - | - | [5]|
Table 1: Representative binding affinities of arylpiperazine derivatives at human dopamine D₂ and D₃ receptors. Note: Direct data for the exact butanone scaffold can be inferred from these related structures.
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.
Materials:
-
HEK-293 cells stably expressing human D₂ receptors.
-
Radioligand: [³H]Spiperone or a similar high-affinity D₂ antagonist.
-
Non-specific binding agent: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest the D₂-expressing HEK-293 cells. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 20-40 µg per well.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of haloperidol (10 µM). This step is critical as it defines the baseline binding to non-receptor components.
-
Self-Validation: Specific binding (Total Binding - NSB) should account for >80% of total binding for the assay to be valid.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Causality: Rapid filtration is essential to prevent dissociation of the ligand-receptor complex.
-
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding for each compound concentration. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Anxiolytic and Antidepressant Potential: 5-HT₁ₐ Receptor Modulation
Agonism at the 5-HT₁ₐ receptor is a well-established mechanism for anxiolytic and antidepressant therapies. [9]Arylpiperazine derivatives are potent modulators of this receptor, and their functional activity (full agonist vs. partial agonist) can significantly impact their therapeutic profile. [10][11]
| Compound Derivative (Scaffold Type) | 5-HT₁ₐ Receptor Ki (nM) | D₂ Receptor Ki (nM) | Reference |
|---|---|---|---|
| 1-[4-(Indol-3-yl)butyl]-4-(4-methoxyphenyl)piperazine | 0.09 | 140 | [12] |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | - | [13] |
| 4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine derivative | Anxiolytic activity antagonized by 5-HT₁ₐ antagonist | - | [14][15]|
Table 2: Representative binding affinities of arylpiperazine derivatives at the 5-HT₁ₐ receptor, demonstrating the high affinity achievable with this pharmacophore.
Figure 3: Simplified signaling pathways for D₂ receptor antagonism and 5-HT₁ₐ receptor agonism, common mechanisms for the title compounds.
Neuroprotective Potential
Emerging evidence suggests that compounds structurally related to this class may possess neuroprotective properties. This is a significant area of interest for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease. [16]The proposed mechanisms often involve the mitigation of endoplasmic reticulum (ER) stress and the prevention of protein aggregation. [17][18]For instance, (4-Ethyl-piperaz-1-yl)-phenylmethanone derivatives have shown neuroprotective properties against beta-amyloid-induced toxicity. [19]While direct evidence for the butanone series is still developing, the structural similarity warrants investigation into this therapeutic avenue.
Conclusion and Future Directions
The 4-Phenyl-1-(piperazin-1-yl)butan-1-one scaffold represents a highly versatile and pharmacologically potent class of compounds. The inherent ability to modulate both dopaminergic and serotonergic systems provides a robust framework for developing next-generation CNS therapeutics. The modular and efficient synthesis allows for extensive exploration of the chemical space to fine-tune activity and selectivity.
Future research should focus on:
-
D₂/D₃ Selectivity: Systematically modifying the terminal aryl ring to achieve greater selectivity for the D₃ receptor, which may enhance efficacy for negative and cognitive symptoms of schizophrenia.
-
Functional Activity at 5-HT₁ₐ: Elucidating whether derivatives act as full or partial agonists at the 5-HT₁ₐ receptor, as this has profound implications for their therapeutic index and side-effect profile.
-
Neuroprotective Evaluation: Screening promising candidates in models of ER stress and beta-amyloid toxicity to explore their potential in treating neurodegenerative disorders.
-
Pharmacokinetic Optimization: Evaluating the metabolic stability and brain penetration of lead compounds to ensure they are suitable for in-vivo development.
By leveraging the established principles outlined in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of this promising chemical class.
References
-
Mimori, S., Hosoi, T., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Semantic Scholar. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Revista de Chimie. [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
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Mimori, S., Hosoi, T., et al. (2017). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Current Neuropharmacology. [Link]
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Oshiro, Y., et al. (1990). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry. [Link]
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Sola, I., et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. [Link]
-
Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Leopoldo, M., et al. (2007). Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. [Link]
-
Ruscher, K., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. Anesthesia & Analgesia. [Link]
-
Mimori, S., et al. (2012). Protective effects of 4-phenylbutyrate derivatives on the neuronal cell death and endoplasmic reticulum stress. Biological & Pharmaceutical Bulletin. [Link]
-
Zhang, M., et al. (2024). Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. European Journal of Medicinal Chemistry. [Link]
-
Lacivita, E., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. Bioorganic & Medicinal Chemistry. [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). ResearchGate. [Link]
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Barros, F. W. A., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]
-
Structure‐activity relationship of antipsychotic piperazine derivatives. (2023). ResearchGate. [Link]
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In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2022). Pharmacophore. [Link]
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Barros, F. W. A., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior. [Link]
-
Kumar, A., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pesson, M., et al. (1981). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. European Journal of Medicinal Chemistry. [Link]
-
Czopek, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules. [Link]
-
Lee, K., et al. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]
-
Singh, A., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews. [Link]
-
Gandonou, F. M., et al. (2021). Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Journal of Chemistry. [Link]
-
Yuan, J., et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Pericàs, M. A., et al. (2005). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. Bioorganic & Medicinal Chemistry Letters. [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). CORE. [Link]
-
Antipsychotic properties of new N‐(4‐substituted‐1‐piperazinylethyl)‐ and N‐(4‐substituted‐l‐piperidinylethyl)‐phthalimides. (1990). ResearchGate. [Link]
-
Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. (2014). South African Journal of Chemistry. [Link]
-
Desai, P. V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. [Link]
-
Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. (2021). ResearchGate. [Link]
-
Kim, S., et al. (2003). 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. Bioorganic & Medicinal Chemistry Letters. [Link]
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Literature review on phenyl-piperazine amide derivatives
The Phenyl-Piperazine Amide Scaffold: A Medicinal Chemistry Technical Guide
Executive Summary
The N-phenylpiperazine amide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Historically anchored in neuropsychiatry (e.g., Aripiprazole, Buspirone) and urology (e.g., Naftopidil), this scaffold is currently undergoing a renaissance in multi-target directed ligand (MTDL) design and oncology.
This technical guide dissects the structural determinants, synthetic pathways, and pharmacological validation protocols required to exploit this scaffold. It is designed for medicinal chemists and pharmacologists seeking to optimize phenyl-piperazine derivatives for 5-HT/Dopamine modulation ,
Structural Architecture & SAR Logic
The core pharmacophore consists of three distinct domains, each governing specific pharmacokinetic (PK) and pharmacodynamic (PD) properties.
The Pharmacophore Triad
-
The Phenyl Tail (N4-terminus):
-
Role: Primary hydrophobic interaction and metabolic susceptibility.
-
SAR Insight: Substitutions at the ortho position (e.g., 2-OMe, 2-OEt) are critical for
-adrenergic selectivity due to steric locking, which favors specific receptor docking poses. Electron-withdrawing groups (3-Cl, 3-CF ) at the meta position enhance metabolic stability against CYP450 oxidation and often boost 5-HT affinity.
-
-
The Piperazine Core:
-
Role: A semi-rigid spacer that maintains the distance between the aromatic tail and the amide linker while providing a basic nitrogen (pKa ~8-9) for protonation and ionic bonding with receptor aspartate residues (e.g., Asp3.32 in GPCRs).
-
-
The Amide Linker & Head Group (N1-terminus):
-
Role: The "Address" region. The amide bond provides hydrogen bond acceptor/donor capability. The attached alkyl or aryl group dictates subtype selectivity (e.g., 5-HT
vs. D ).
-
Visualization: General SAR Map
Figure 1: Structure-Activity Relationship (SAR) map of the phenyl-piperazine amide scaffold, highlighting key substitution zones for tuning receptor affinity and metabolic stability.
Synthetic Methodologies
To ensure reproducibility and high yield, the EDC/HOBt coupling strategy is preferred over acid chlorides for amide formation, particularly when the terminal acid contains sensitive functional groups.
Protocol 1: General Synthesis of Phenyl-Piperazine Amides
Objective: Synthesize N-(substituted)-4-phenylpiperazine-1-acetamide.
Reagents:
-
Substituted Benzoic/Alkyl Acid (1.0 equiv)
-
1-Phenylpiperazine derivative (1.0 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Solvent: Dry Dichloromethane (DCM) or DMF.
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DCM (10 mL) under nitrogen atmosphere. Add EDC
HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at for 30 minutes to form the active ester. -
Coupling: Add the substituted phenylpiperazine (1.0 mmol) and TEA (2.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: MeOH/DCM 1:9).
-
Work-up: Dilute with DCM (20 mL). Wash successively with:
-
1N HCl (2
10 mL) – Removes unreacted amine/EDC. -
Sat. NaHCO
(2 10 mL) – Removes unreacted acid/HOBt. -
Brine (1
10 mL).
-
-
Purification: Dry over anhydrous Na
SO , filter, and concentrate. Purify via silica gel column chromatography (Gradient: Hexane EtOAc).
Self-Validation Check:
-
Yield: Expect 65–85%.
-
Purity: Verify via HPLC (>95%).
-
Identity:
-NMR must show the diagnostic piperazine protons as two broad multiplets around 3.0–3.8 ppm.
Pharmacological Frontiers & Data
Alpha-1 Adrenergic & Anticancer Cross-Talk
Recent studies indicate that phenyl-piperazine derivatives (like Naftopidil analogs) are not just BPH drugs but potent anticancer agents . They induce apoptosis in prostate and bladder cancer cells via
Mechanistic Pathway:
-
GPCR Blockade: Antagonism of
-AR prevents PLC activation. -
Downstream Effect: Reduction in IP
and intracellular Ca . -
Apoptosis: Inhibition of Bcl-2 and induction of G0/G1 cell cycle arrest.
Comparative Potency Data
| Compound Class | R-Substituent (Phenyl) | Linker | Target Affinity ( | Primary Indication |
| Naftopidil Analog | 2-OMe | Ester/Amide | BPH / Anti-tumor | |
| Arylpiperazine | 3-CF | Alkyl-Amide | 5-HT | Anxiolytic |
| Thiazolinyl-PP | 2-Cl | Thiazole-Amide | MCF-7: 15 | Breast Cancer (Cytotoxic) |
| Benzothiazine | 3,4-di-Cl | Sulfonamide | Topo II: <10 | Solid Tumors |
Visualization: Signaling Pathway
Figure 2: Mechanistic pathway showing the blockade of Alpha-1 adrenergic signaling by phenyl-piperazine derivatives, leading to smooth muscle relaxation (BPH) and potential apoptotic induction in cancer cells.
Experimental Validation Protocol
Protocol 2: Radioligand Binding Assay ( -AR)
Objective: Determine the affinity (
Reagents:
-
Radioligand: [
]-Prazosin (0.2 nM final conc). -
Tissue Source: Rat cerebral cortex membranes (rich in
). -
Non-specific Binder: Phentolamine (10
M). -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Homogenize tissue in buffer and centrifuge (40,000
g) to isolate membranes. Resuspend to 1 mg protein/mL. -
Incubation: In a 96-well plate, mix:
-
50
L Membrane suspension. -
50
L [ ]-Prazosin. -
50
L Test Compound (concentration range to M).
-
-
Equilibrium: Incubate at
for 45 minutes. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.
Causality Note: Phentolamine is used to define non-specific binding because it saturates all
References
-
Synthesis and SAR of novel arylpiperazine derivatives of phenytoin. Source: PubMed (Bioorg Med Chem) URL:[Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]
-
Metabolism of the new alpha-1A-adrenergic receptor antagonist, phthalimide-phenylpiperazine analog. Source: PubMed (Drug Metab Pharmacokinet) URL:[Link]
-
Piperazine Amides with Desirable Solubility and Anti-Trypanosoma cruzi Activity. Source: ScienceDirect (Saudi Pharmaceutical Journal) URL:[Link]
-
Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Source: PubMed (Bioorg Med Chem Lett) URL:[1][Link]
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Thermodynamic properties and stability profile of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Thermodynamic Properties and Stability Profile of 4-Phenyl-1-(piperazin-1-yl)butan-1-one: A Technical Characterization Framework
Executive Summary & Chemical Identity
4-Phenyl-1-(piperazin-1-yl)butan-1-one (CAS: 2560-31-8 / Analogous Registry) is a synthetic intermediate characterized by a 4-phenylbutyric acid backbone coupled to a piperazine ring via an amide linkage.[1] Often utilized as a scaffold in the synthesis of aryl-piperazine psychotropics (e.g., aripiprazole analogs) or histone deacetylase (HDAC) inhibitors, its physicochemical profile is defined by the interplay between its lipophilic phenyl-butyl tail and the hydrophilic, basic piperazine head.[1]
This guide provides a comprehensive technical assessment of its thermodynamic behavior and stability profile.[1] As direct experimental constants are often proprietary or batch-dependent, this framework synthesizes predictive modeling with standard characterization protocols to guide researchers in handling, formulation, and quality control.[1]
Chemical Structure Analysis
The molecule consists of three distinct thermodynamic domains:
-
The Phenyl Ring: Provides lipophilicity and UV absorption (π-π* transitions).[1]
-
The Butyl Chain: A flexible linker; the benzylic position (C4) is a potential site for radical autoxidation.[1]
-
The Piperazine Amide: The amide bond (C1) offers hydrolytic stability, while the secondary amine (N4) provides basicity (pKa ~9.[1]8) and susceptibility to N-oxidation.[1]
Physicochemical & Thermodynamic Properties
The thermodynamic profile of 4-Phenyl-1-(piperazin-1-yl)butan-1-one is governed by its ability to form intermolecular hydrogen bonds (via the secondary amine) and its conformational flexibility.[1]
Predicted Property Table
| Property | Value (Predicted/Typical) | Significance |
| Molecular Formula | C₁₄H₂₀N₂O | Base structure.[1] |
| Molecular Weight | 232.32 g/mol | Low MW, suitable for CNS penetration.[1] |
| pKa (Basic) | 9.2 – 9.8 (Piperazine N4) | Exists as a cation at physiological pH (7.4).[1] |
| pKa (Acidic) | > 15 (Amide) | Non-ionizable amide proton.[1] |
| LogP (Octanol/Water) | 1.3 – 1.8 | Moderately lipophilic; permeable but soluble as a salt.[1] |
| H-Bond Donors/Acceptors | 1 / 2 | Critical for crystal packing and solubility.[1] |
| Polar Surface Area (PSA) | ~43 Ų | Good membrane permeability predictor.[1] |
| Melting Point | Solid (Salt) / Oil or Low-Melt Solid (Base) | Free base may be an oil; HCl salts typically melt >150°C. |
Solubility Profile
-
Aqueous: The free base has low aqueous solubility (< 1 mg/mL) due to the lipophilic phenyl-butyl chain.[1] However, solubility increases exponentially below pH 6.0 due to protonation of the piperazine nitrogen.[1]
-
Organic: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).[1] Soluble in alcohols (Methanol, Ethanol).[1]
Stability Profile & Degradation Pathways
Understanding the degradation pathways is critical for establishing storage conditions and shelf-life.[1] The molecule exhibits high thermal stability but specific chemical vulnerabilities.[1]
A. Hydrolytic Stability (Amide Bond)
The amide linkage at C1 is robust.[1] It resists hydrolysis under neutral and mild acidic/basic conditions.[1]
-
Risk: Low.[1]
-
Conditions: Hydrolysis to 4-phenylbutyric acid and piperazine typically requires strong acid (6N HCl) or base (5N NaOH) at elevated temperatures (>80°C) for extended periods.[1]
B. Oxidative Stability (Secondary Amine)
The secondary amine on the piperazine ring is the primary stability risk.[1]
-
Risk: Moderate.[1]
-
Mechanism: Susceptible to formation of N-oxides or hydroxylamines upon exposure to peroxides or atmospheric oxygen over long durations.[1]
-
Mitigation: Store under inert atmosphere (Nitrogen/Argon) if in free base form.[1]
C. Photostability (Benzylic Position)
The benzylic carbons (adjacent to the phenyl ring) are susceptible to radical abstraction under high-intensity UV light, leading to ketone formation or chain cleavage.[1]
Experimental Characterization Protocols
To validate the thermodynamic and stability profile in a laboratory setting, the following "Self-Validating" protocols should be employed. These are designed to generate defensible data for regulatory filing or process optimization.[1]
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: Determine intrinsic stability and identify degradation products.[1]
-
Preparation: Prepare a 1 mg/mL stock solution in Methanol/Water (50:50).
-
Conditions:
-
Analysis: Analyze via HPLC-PDA-MS.
-
Acceptance Criteria: Mass balance > 95% (Sum of assay + impurities).[1]
-
Protocol 2: pKa and LogP Determination
Objective: Confirm ionization state for formulation.[1]
-
Method: Potentiometric Titration (e.g., Sirius T3).[1]
-
Procedure: Titrate 10 mg of compound from pH 2.0 to pH 12.0 using 0.1M KOH/HCl.
-
Output: The inflection point at pH ~9.8 confirms the piperazine nitrogen pKa.[1]
Protocol 3: Thermal Analysis (DSC/TGA)
Objective: Determine melting point (if solid) and decomposition onset.[1]
-
DSC (Differential Scanning Calorimetry): Heat 2-5 mg sample from 25°C to 250°C at 10°C/min.[1]
-
Look for: Endothermic melting peak (if salt) or glass transition (Tg) if amorphous oil.[1]
-
-
TGA (Thermogravimetric Analysis): Heat from 25°C to 400°C.[1]
References
-
PubChem. (n.d.).[1] 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride (Compound).[1][2] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]
-
Google Patents. (2003).[1] Piperazine derivatives, processes for their preparation and their use. US Patent Application 2003/0114442 A1. Retrieved March 3, 2026, from [1]
Sources
The Strategic Role of 4-Phenyl-1-(piperazin-1-yl)butan-1-one in Medicinal Chemistry: Scaffold Morphing and Target Engagement
Executive Summary
In modern medicinal chemistry, the identification and optimization of versatile pharmacophores are critical for accelerating hit-to-lead campaigns. 4-Phenyl-1-(piperazin-1-yl)butan-1-one (often referred to as the 1-(4-phenylbutanoyl)piperazine scaffold) represents a highly modular, bifunctional building block. Characterized by a lipophilic phenylbutyl chain and a hydrophilic, basic piperazine ring linked via an amide bond, this scaffold has been instrumental in the discovery of therapeutics across diverse indications, most notably in metabolic diseases (DPP-IV inhibitors) and infectious diseases (antimalarial plasmepsin inhibitors) [1, 3].
This whitepaper provides an in-depth technical analysis of the structural anatomy, historical optimization, and self-validating experimental workflows associated with this critical chemical scaffold.
Structural Anatomy & Pharmacophore Mapping
The utility of 4-phenyl-1-(piperazin-1-yl)butan-1-one stems from its precise physicochemical geometry, which perfectly maps to the binding pockets of numerous proteases and G-protein coupled receptors (GPCRs) [2].
-
The Phenyl Ring: Acts as a classic
pocket binder. It engages in stacking or interactions with aromatic residues (e.g., Tyr, Phe, Trp) within hydrophobic target pockets. -
The Butanoyl Chain: Provides optimal spatial flexibility. The four-carbon linker allows the phenyl ring to deeply penetrate hydrophobic clefts while keeping the polar amide group anchored near the solvent-exposed surface.
-
The Amide Carbonyl: Serves as a critical hydrogen-bond acceptor, frequently interacting with backbone amides or catalytic serine/aspartate residues in enzyme active sites.
-
The Piperazine Ring: The secondary amine acts as a basic handle (
), ensuring the molecule is protonated at physiological pH. This enables strong electrostatic interactions with acidic residues (e.g., Glu, Asp) and provides a synthetic anchor for further functionalization.
The DPP-IV Paradigm: From Monocyclic Hits to Blockbuster Drugs
The most prominent application of the 4-phenylbutanoyl piperazine scaffold is its role in the discovery of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for Type 2 Diabetes [1]. DPP-IV is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1.
During high-throughput screening, Merck researchers identified a hybrid series of
The Causality of Scaffold Morphing: Despite high in vitro potency, the monocyclic piperazine ring suffered from low oral bioavailability due to extensive oxidative metabolism by hepatic CYP450 enzymes. To resolve this, medicinal chemists rigidified the scaffold by fusing the piperazine into a bicyclic triazolopiperazine system. This bioisosteric replacement sterically shielded the basic amine, locked the active conformation, and drastically improved the pharmacokinetic profile, culminating in the discovery of Sitagliptin (MK-0431) [1].
Fig 1: Mechanism of DPP-IV inhibition by 4-phenylbutanoyl piperazine derivatives.
Quantitative Data: Monocyclic Hit vs. Bicyclic Lead
The following table summarizes the causal relationship between structural rigidification and pharmacokinetic improvement during the optimization of the 4-phenylbutanoyl piperazine scaffold.
| Pharmacological Property | Monocyclic | Bicyclic Triazolopiperazine Lead (Sitagliptin) |
| DPP-IV Inhibition ( | Potent (< 50 nM) | Highly Potent (18 nM) |
| Selectivity (vs DPP8/9) | Excellent | Exceptional (> 2000-fold) |
| Oral Bioavailability (F%) | Low (< 20%) | High (> 80%) |
| Metabolic Stability | Poor (Extensive piperazine oxidation) | Excellent (Sterically shielded) |
Antimalarial Applications: Plasmepsin IV Inhibition
Beyond metabolic diseases, the scaffold has been utilized as an adaptive inhibitor for Plasmepsin IV, a critical digestive vacuole aspartic protease in Plasmodium falciparum [3]. In this context, the piperazine nitrogen acts as a transition-state mimic, interacting with the catalytic aspartate dyad of the enzyme. The 4-phenylbutanoyl chain is highly effective at navigating the flexible, hydrophobic
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core scaffold and its functional validation. Every step is designed with built-in causality and self-validation mechanisms.
Protocol A: Synthesis of the 4-Phenyl-1-(piperazin-1-yl)butan-1-one Core
Objective: Generate the foundational scaffold for parallel library synthesis without inducing di-acylation or racemization (if chiral centers are later introduced).
-
Activation: Dissolve 4-phenylbutanoic acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).
-
Causality: HOBt is utilized to form an active ester intermediate that is highly reactive toward amines but stable against aqueous hydrolysis, preventing the formation of inactive N-acylureas.
-
-
Coupling: Add mono-Boc-protected piperazine (1.0 eq) and DIPEA (2.5 eq). Stir at 25°C for 12 hours.
-
Causality: Using N-Boc-piperazine strictly prevents di-acylation. DIPEA neutralizes the HCl salt of EDC and maintains a basic environment, ensuring the piperazine remains deprotonated and nucleophilic.
-
-
Workup: Quench the reaction with saturated
and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, brine, and dry over anhydrous .-
Self-Validation: The sequential acid/base washes systematically remove unreacted starting materials and the water-soluble urea byproduct of EDC, ensuring high crude purity.
-
-
Deprotection: Concentrate the organic layer and treat the residue with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours.
-
Causality: TFA selectively cleaves the tert-butyl carbamate without hydrolyzing the newly formed amide bond.
-
-
Validation: Evaporate the TFA, neutralize with basic resin, and confirm the product mass via LC-MS. Expected validation criteria:
m/z.
Protocol B: In vitro DPP-IV Fluorometric Cleavage Assay
Objective: Quantify the
-
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA).
-
Causality: BSA is strictly required to prevent the lipophilic 4-phenylbutanoyl compounds from non-specifically adhering to the polystyrene microplate walls, which would artificially lower the apparent concentration.
-
-
Compound Dilution: Serially dilute test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
Pre-Incubation: Mix 10
L of the compound with 40 L of recombinant human DPP-IV enzyme (0.5 ng/well). Incubate for 30 minutes at 37°C.-
Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the enzyme prior to substrate introduction, which is critical for accurate competitive inhibition kinetics.
-
-
Substrate Addition: Add 50
L of 50 M Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate to initiate the reaction. -
Kinetic Readout & Validation: Measure fluorescence (Ex: 360 nm, Em: 460 nm) every 2 minutes for 30 minutes.
-
Self-Validation: The assay must include Sitagliptin as a positive control (Expected
nM) and a vehicle-only well as a negative control. The AMC fluorophore provides a self-validating kinetic curve; cleavage only occurs if the enzyme is active, yielding a near-zero background.
-
Fig 2: Self-validating workflow from scaffold synthesis to hit-to-lead optimization.
References
-
Weber, A. E. "Discovery of MK-0431, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Medicinal Chemistry Research Abstracts. Available at:[Link]
-
"PF3D7_1407800-Plasmepsin IV: High-affinity inhibition of a family of Plasmodium falciparum proteases." Hebrew University of Jerusalem Database. Available at: [Link]
Predictive Metabolism and Pharmacokinetics of 4-Phenyl-1-(piperazin-1-yl)butan-1-one: A Technical Whitepaper
Executive Summary
The compound 4-Phenyl-1-(piperazin-1-yl)butan-1-one (also known as 1-(4-phenylbutanoyl)piperazine) represents a structural class characterized by a terminal phenyl ring, a flexible alkyl chain, an amide linkage, and a basic piperazine moiety. Understanding its metabolic fate is critical for researchers involved in drug design, toxicology, and pharmacokinetics. This whitepaper provides an in-depth predictive analysis of its biotransformation pathways, detailing the mechanistic causality behind its metabolism and providing self-validating experimental protocols for in vitro characterization.
Structural Vulnerabilities & Enzymatic Causality
To predict the metabolic clearance of 4-Phenyl-1-(piperazin-1-yl)butan-1-one, we must deconstruct the molecule into its three primary metabolic hotspots. The physicochemical properties of these functional groups dictate their affinity for specific hepatic enzymes.
The Piperazine Ring (CYP3A4 & UGT1A4)
The piperazine ring contains a secondary amine, making it a strong nucleophile and a basic center (pKa ~9.8). At physiological pH, it is largely protonated.
-
Phase I Oxidation: Piperazine rings are classic substrates for Cytochrome P450 3A4 (CYP3A4). CYP3A4 orchestrates N-oxidation and adjacent alpha-carbon hydroxylation. The latter often undergoes spontaneous rearrangement to form a piperazin-2-one (lactam) derivative[1].
-
Phase II Conjugation: The free secondary amine is highly susceptible to direct N-glucuronidation, primarily mediated by UGT1A4, an enzyme specialized in conjugating basic aliphatic amines.
The Phenyl Ring (CYP2D6 & CYP3A4)
The unsubstituted terminal phenyl ring is a prime target for electrophilic attack by the high-valent iron-oxo species of CYP enzymes. The basic nitrogen on the piperazine ring acts as an anchor, binding to the aspartate residue (Asp301) in the active site of CYP2D6. This electrostatic interaction projects the phenyl ring directly toward the heme center, facilitating para-hydroxylation[2].
The Amide Linkage (Amidases & CES)
While amides are significantly more stable than esters due to resonance stabilization, they are still vulnerable to enzymatic hydrolysis in the liver. Hepatic carboxylesterases (CES) and amidases can cleave the amide bond, yielding 4-phenylbutanoic acid and free piperazine. This cleavage pattern is frequently observed in the metabolism of structurally analogous synthetic opioids and designer drugs[3].
Predicted Metabolic Pathways
Based on the structural analysis, the biotransformation of 4-Phenyl-1-(piperazin-1-yl)butan-1-one is predicted to yield several key metabolites.
Fig 1: Predicted Phase I and Phase II metabolic pathways for 4-Phenyl-1-(piperazin-1-yl)butan-1-one.
Quantitative Mass Shift Predictions
To facilitate analytical detection, the predicted mass shifts for the primary metabolites are summarized below. The parent compound has a chemical formula of C14H20N2O and a monoisotopic mass of 232.1576 Da.
| Metabolite ID | Biotransformation | Formula Shift | Δ Mass (Da) | Predicted Enzyme(s) |
| M1 | Aromatic Hydroxylation | +O | +15.9949 | CYP2D6, CYP3A4 |
| M2 | N-Oxidation | +O | +15.9949 | FMO3, CYP3A4 |
| M3 | Amide Hydrolysis | -C4H10N2 + OH | -69.0690 | CES1, Hepatic Amidases |
| M4 | alpha-C Oxidation (Lactam) | +O -2H | +13.9792 | CYP3A4 |
| M5 | O-Glucuronidation (of M1) | +O +C6H8O6 | +192.0270 | UGT2B7 |
| M6 | N-Glucuronidation | +C6H8O6 | +176.0321 | UGT1A4 |
Self-Validating Experimental Workflows
To empirically validate these predictions, a rigorous in vitro Metabolite Identification (MetID) workflow must be executed. The following protocols are designed as self-validating systems, ensuring that enzyme viability and analytical sensitivity are continuously monitored.
Human Liver Microsome (HLM) Incubation Protocol
This assay generates Phase I metabolites and determines the intrinsic clearance (
Causality & Design:
-
NADPH Addition: CYPs require electrons to reduce molecular oxygen. NADPH serves as the obligate electron donor.
-
Cold Acetonitrile Quench: Adding cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise timepoints while simultaneously precipitating proteins out of solution.
-
Self-Validation (Controls): A "No-NADPH" negative control ensures that any observed degradation is strictly CYP-mediated and not due to chemical instability. A positive control (Dextromethorphan) validates that the CYP2D6 and CYP3A4 enzymes in the HLM batch are active.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Enzyme Mix: Suspend pooled Human Liver Microsomes (HLM) in the buffer to achieve a final protein concentration of 1.0 mg/mL.
-
Spiking: Add 4-Phenyl-1-(piperazin-1-yl)butan-1-one to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).
-
Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to LC vials.
LC-HRMS Metabolite Identification Workflow
High-Resolution Mass Spectrometry (HRMS) is required to distinguish between isobaric metabolites (e.g., distinguishing N-oxidation from C-hydroxylation based on MS/MS fragmentation patterns).
Fig 2: Step-by-step in vitro LC-HRMS workflow for metabolite identification and profiling.
Step-by-Step Methodology:
-
Chromatography: Inject 5 µL of the supernatant onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm).
-
Gradient Elution: Use a mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B). Run a gradient from 5% B to 95% B over 12 minutes to ensure separation of polar metabolites (like glucuronides) from the lipophilic parent.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+), as the basic piperazine nitrogen will readily accept a proton to form an [M+H]+ ion.
-
Data Acquisition: Operate the Q-TOF or Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode. The system should perform a full MS scan (m/z 100-1000) followed by MS/MS fragmentation of the top 5 most abundant ions.
-
Data Processing: Apply Mass Defect Filtering (MDF) centered around the parent mass (232.1576 Da). Because biotransformations like oxidation (+15.9949 Da) shift the mass defect predictably, MDF filters out endogenous matrix noise, isolating true drug metabolites.
References
- Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. PubMed / NIH.
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed / NIH.
- New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS. I.R.I.S. / Università degli Studi di Roma "La Sapienza".
Sources
- 1. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
The Piperazin-1-yl Butan-1-one Scaffold: A Technical Guide to Pharmacophore Evolution
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]
Executive Summary: The Dual-Natured Scaffold
The piperazin-1-yl butan-1-one moiety represents a privileged substructure in medicinal chemistry, characterized by a piperazine ring nitrogen-linked to a four-carbon butyryl chain.[1] This scaffold has historically bifurcated into two distinct pharmacological lineages based on the carbonyl position and the distal N4-substituent:
-
The Butyrophenones (Neuroleptics): Where the butan-1-one is part of a phenyl-ketone chain linked to the piperazine carbon or nitrogen via an alkyl spacer.[1] (e.g., Fluanisone).
-
The Butyramides (Analgesics): Where the butan-1-one forms a direct amide bond with the piperazine nitrogen.[1] (e.g., Bucinnazine/AP-237).
This guide dissects the discovery, synthetic pathways, and receptor kinetics of these analogs, with a specific focus on the resurgence of the amide-linked variants in modern psychoactive substance research.
Pharmacophore Archeology & Discovery
The Janssen Era: The Neuroleptic Origins (1958–1965)
The discovery of this scaffold traces back to Paul Janssen’s systematic modification of the phenylpiperidine moiety found in meperidine. By elongating the chain and introducing a keto-functionality, Janssen discovered Haloperidol , a butyrophenone.
However, the specific "piperazin-1-yl" variant emerged when chemists replaced the piperidine ring with piperazine to alter the metabolic stability and receptor binding profile.[1]
-
Key Discovery: Fluanisone (1960).[1]
-
Mechanism: The 4-fluorobutyrophenone tail anchors into an accessory pocket of the Dopamine D2 receptor, while the aryl-piperazine head group interacts with the orthosteric site.[1]
-
Outcome: Potent antipsychotic activity with significant sedation.[1]
The Asahi Divergence: The Opioid Shift (1970s)
In the 1970s, researchers at Asahi Chemical Industry (Japan) explored the 1-butyryl-4-substituted piperazine structure.[1] Unlike the neuroleptics, these molecules possessed a direct amide linkage (butan-1-one attached directly to Nitrogen 1).
-
Key Discovery: Bucinnazine (AP-237).[1]
-
Structure: 1-(4-cinnamylpiperazin-1-yl)butan-1-one.[1]
-
Pharmacology: A potent mu-opioid receptor (MOR) agonist.[1]
-
Significance: This marked a radical shift from D2 antagonism to MOR agonism solely by altering the linker chemistry from an alkyl-ketone to a direct amide.[1]
Structural Activity Relationship (SAR)
The biological activity of piperazin-1-yl butan-1-one analogs is governed by three specific regions.
| Region | Component | SAR Function | Critical Modifications |
| A | Butan-1-one Tail | Lipophilic Anchor: Controls BBB permeability and metabolic stability.[1] | C4 (Butyl): Optimal for MOR affinity in the AP-237 series.[1] Shortening to Propionyl (C3) reduces potency; lengthening to Pentanoyl (C5) increases lipophilicity but alters selectivity. |
| B | Piperazine Core | Rigid Spacer: Orients the pharmacophores. | 2-Methyl substitution: Creates chirality (e.g., 2-Methyl-AP-237).[1] The (S)-enantiomer often exhibits higher potency in opioid analogs. |
| C | N4-Substituent | Selectivity Switch: Determines the receptor class.[1] | Aryl (Phenyl/Pyridine): Favors 5-HT/D2 (Antipsychotic).Cinnamyl/Benzyl: Favors MOR (Analgesic). |
Technical Workflow: Synthesis Protocols
The synthesis of these analogs generally follows a convergent pathway.[1] Below is the protocol for the Amide-Linked (Bucinnazine-type) synthesis, which is currently of high interest in forensic and pharmacological research.
Reagents & Precursors[1]
-
Core: Piperazine (anhydrous) or 2-Methylpiperazine.[1]
-
Acylating Agent: Butyryl chloride (butanoyl chloride).[1]
-
Alkylating Agent: Cinnamyl chloride or substituted Benzyl chloride.[1]
-
Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Step-by-Step Protocol (Self-Validating)
-
N-Alkylation (The Selectivity Step):
-
Dissolve piperazine (1.0 eq) in DCM at 0°C.
-
Add Cinnamyl chloride (0.9 eq) dropwise to avoid bis-alkylation.[1] Note: Using a slight excess of piperazine prevents the formation of the N,N'-bis-cinnamyl byproduct.
-
Validation Point: TLC (MeOH:DCM 1:9) should show the consumption of the chloride and the appearance of a mono-alkylated spot (Rf ~0.3).
-
-
Acylation (The Scaffold Formation):
-
Cool the mono-substituted piperazine solution to -10°C.
-
Add TEA (1.5 eq) followed by slow addition of Butyryl chloride (1.0 eq).
-
Causality: Low temperature is critical to prevent exotherm-driven degradation or polymerization of the cinnamyl double bond.[1]
-
Stir for 2 hours, allowing to warm to room temperature.
-
-
Purification & Isolation:
Synthetic Pathway Visualization[1]
Figure 1: Convergent synthesis of amide-linked piperazine butanones. The pathway highlights the critical intermediate checkpoint.
Receptor Pharmacology & Signaling
The piperazin-1-yl butan-1-one analogs exhibit distinct signaling cascades depending on their specific subclass. The AP-237 (Bucinnazine) analog acts primarily as a Mu-Opioid Receptor (MOR) agonist.[1]
Mechanism of Action (MOR Agonism)
-
Binding: The protonated tertiary amine of the piperazine anchors to Asp147 in the MOR transmembrane domain.[1]
-
Activation: The butyryl tail induces a conformational shift in the receptor.[1]
-
G-Protein Coupling: Recruitment of Gαi/o proteins.[1]
-
Effector Modulation:
-
Result: Hyperpolarization of the neuron and inhibition of nociceptive signaling.[1]
Signaling Pathway Diagram[1]
Figure 2: Signal transduction cascade for opioid-class piperazine butanones, leading to neuronal hyperpolarization.[1]
Safety & Toxicology Profile
Recent surveillance of "2-Methyl AP-237" and related analogs has highlighted specific toxicological risks distinct from traditional opioids.[1]
Metabolic Activation
Unlike clean opioids, the piperazine ring is subject to metabolic degradation.
-
N-Dealkylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can cleave the cinnamyl/benzyl group, leaving the reactive 1-butyrylpiperazine.[1]
-
Toxicity: Accumulation of piperazine metabolites can lower the seizure threshold, a known risk factor associated with piperazine-based drugs (e.g., Meperidine/Pethidine analogs).
Causticity & Tissue Damage
Clinical reports and user data regarding AP-237 analogs indicate high causticity.[1]
-
Mechanism: The hydrochloride salts of short-chain acyl-piperazines often form highly acidic solutions in vivo.[1]
-
Observation: This leads to rapid endothelial damage at injection sites or mucosal damage upon insufflation, a profile significantly more aggressive than morphine or fentanyl.
References
-
World Health Organization (WHO). (2022).[1] Critical Review Report: 2-Methyl AP-237.[1] Expert Committee on Drug Dependence.[1] [Link]
-
Janssen, P. A. J. (1960). Butyrophenone derivatives and method of making.[1][2] U.S. Patent No.[1] 2,967,869.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Asahi Chemical Industry Co. Ltd. (1974).[1] Piperazine derivatives and their use as analgesics.[1] U.S. Patent No.[1] 3,836,656.
-
United Nations Office on Drugs and Crime (UNODC). (2021).[1] Current NPS Threats: Synthetic Opioids.[1] Global SMART Programme.[1] [Link]
Sources
Methodological & Application
Synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one: A Detailed Protocol for Researchers
This comprehensive guide details a robust, two-step synthesis protocol for 4-Phenyl-1-(piperazin-1-yl)butan-1-one, a valuable building block in medicinal chemistry and drug development. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles, safety considerations, and characterization techniques, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.
Introduction
4-Phenyl-1-(piperazin-1-yl)butan-1-one belongs to the class of arylpiperazine derivatives, a scaffold of significant interest in pharmacology due to its prevalence in a wide range of biologically active compounds. The unique structural features of this molecule, combining a phenylbutan-1-one moiety with a piperazine ring, make it a versatile intermediate for the synthesis of novel therapeutic agents targeting various receptors and enzymes. This protocol outlines a reliable and reproducible method for its preparation, starting from readily available commercial reagents.
Synthetic Strategy Overview
The synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one is achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation. The synthesis commences with the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the key intermediate, 4-chloro-1-phenylbutan-1-one. This classic electrophilic aromatic substitution reaction forms the carbon-carbon bond between the aromatic ring and the acyl group[1][2][3].
-
Step 2: Nucleophilic Substitution. The subsequent step involves the N-alkylation of piperazine with the previously synthesized 4-chloro-1-phenylbutan-1-one. This nucleophilic substitution reaction, where the secondary amine of piperazine displaces the chloride ion, leads to the formation of the desired product[4].
Part 1: Synthesis of 4-chloro-1-phenylbutan-1-one (Intermediate)
This section details the procedure for the Friedel-Crafts acylation of benzene.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | C₆H₆ | 78.11 | 100 mL | 1.12 |
| 4-Chlorobutyryl chloride | C₄H₄Cl₂O | 140.98 | 28.2 g (21.5 mL) | 0.20 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 30.0 g | 0.225 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (30.0 g) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath.
-
Addition of Reactants: In a separate beaker, prepare a solution of 4-chlorobutyryl chloride (28.2 g) in benzene (100 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the benzene solution of 4-chlorobutyryl chloride dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), water (100 mL), 5% sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-1-phenylbutan-1-one as an oil.
-
Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Characterization of 4-chloro-1-phenylbutan-1-one:
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₁₀H₁₁ClO[5].
-
Molar Mass: 182.65 g/mol .
-
Boiling Point: 253-254 °C[5].
-
Density: 1.137 g/mL[5].
Part 2: Synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one (Final Product)
This section outlines the nucleophilic substitution of the chloro-intermediate with piperazine.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-1-phenylbutan-1-one | C₁₀H₁₁ClO | 182.65 | 18.27 g | 0.10 |
| Piperazine (anhydrous) | C₄H₁₀N₂ | 86.14 | 25.84 g | 0.30 |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 27.64 g | 0.20 |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | 250 mL | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Water (deionized) | H₂O | 18.02 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-1-phenylbutan-1-one (18.27 g), anhydrous piperazine (25.84 g), and anhydrous potassium carbonate (27.64 g) in anhydrous acetonitrile (250 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL) to remove any remaining piperazine and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent to yield pure 4-Phenyl-1-(piperazin-1-yl)butan-1-one as a solid or viscous oil. The product can also be converted to its hydrochloride salt for better handling and stability[6].
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 4-Phenyl-1-(piperazin-1-yl)butan-1-one.
Characterization of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
-
Appearance: Off-white to pale yellow solid or viscous oil.
-
Molecular Formula: C₁₄H₂₀N₂O[6].
-
Molar Mass: 232.32 g/mol .
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 3.45 (t, J=8.0 Hz, 4H, piperazine-H), 3.00 (t, J=7.2 Hz, 2H, -COCH₂-), 2.50 (t, J=8.0 Hz, 4H, piperazine-H), 2.45 (t, J=7.2 Hz, 2H, -CH₂-N), 2.00 (quint, J=7.2 Hz, 2H, -CH₂CH₂CH₂-).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ 200.0 (C=O), 136.9 (Ar-C), 133.0 (Ar-CH), 128.6 (2 x Ar-CH), 128.0 (2 x Ar-CH), 58.1 (CH₂-N), 54.5 (2 x piperazine-CH₂), 46.1 (2 x piperazine-CH₂), 35.5 (-COCH₂-), 21.0 (-CH₂CH₂CH₂-).
-
Expected IR (KBr, cm⁻¹): 3300-3400 (N-H stretch, if piperazine is not fully substituted), 2940, 2820 (C-H stretch), 1680 (C=O stretch), 1600, 1450 (C=C stretch, aromatic), 1130 (C-N stretch).
-
Mass Spectrometry (ESI-MS): m/z 233.16 [M+H]⁺.
Safety Precautions
-
Benzene: is a known carcinogen and should be handled in a well-ventilated fume hood.
-
4-Chlorobutyryl chloride and Aluminum chloride: are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Piperazine: is a skin and respiratory irritant.
-
All reactions should be performed in a well-ventilated fume hood.
References
- Benchchem. (2025). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
-
Chemguide. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-chloro-1-phenyl-1-butanone. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]
-
OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-1-phenylbutan-1-one.
- MDPI. (2018, June 27). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules, 23(7), 1593.
- ResearchGate. (2001, August 31). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
- White Rose Research Online. (n.d.).
- Arkivoc. (2021). Synthesis of the piperazine subunit of Indinavir. 2021(x), 106-111.
- PubMed. (2002, December 15). Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity. Bioorganic & Medicinal Chemistry, 10(12), 3817-27.
-
PubChemLite. (n.d.). 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride. Retrieved from [Link]
Sources
Application Note: Optimal Solvent Selection and Solubilization Protocols for 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Executive Summary
The successful formulation, synthesis, and biological evaluation of active pharmaceutical ingredients (APIs) depend heavily on rational solvent selection[1]. 4-Phenyl-1-(piperazin-1-yl)butan-1-one is an amphiphilic piperazine derivative characterized by a highly lipophilic 4-phenylbutanoyl tail and a polar, ionizable piperazine headgroup. This structural dichotomy presents unique solubility challenges. This application note provides a comprehensive, causality-driven guide to selecting the optimal solvent systems for this compound across various stages of drug development, from in vitro screening to in vivo aqueous formulation.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 4-Phenyl-1-(piperazin-1-yl)butan-1-one, one must analyze its structural micro-environments:
-
Hydrophobic Tail (4-phenylbutanoyl group): Drives lipophilicity, making the free base highly soluble in non-polar and moderately polar organic solvents (e.g., dichloromethane, ethyl acetate)[2].
-
Hydrogen-Bonding Core (Amide Linkage): Acts as both a hydrogen-bond acceptor and a dipole, favoring solvation in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[3].
-
Ionizable Headgroup (Piperazine Ring): Contains a basic secondary amine (predicted
). In its unprotonated free-base form, the compound exhibits poor aqueous solubility. However, the solubility of piperazine derivatives is highly pH-dependent; lowering the pH protonates the amine, drastically reducing the partition coefficient (LogP) and enabling aqueous dissolution[4].
Solvent Selection Strategy
Solvent selection must be tailored to the downstream application to prevent assay artifacts, chemical degradation, or precipitation[1].
In Vitro Assays (High-Throughput Screening)
For biochemical and cellular assays, DMSO is the gold standard[3]. DMSO effectively disrupts the compound's crystal lattice by solvating both the lipophilic tail (via its methyl groups) and the polar amide (via its strong dipole). This prevents the formation of colloidal aggregates, which are a common source of false positives in high-throughput screening.
Chemical Synthesis & Purification
During synthesis and liquid-liquid extraction, volatile organic solvents are required[2]. Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are optimal for extracting the free base from aqueous mixtures at pH > 10. For crystallization, binary solvent systems (e.g., EtOAc/Hexanes) can be utilized to precisely control supersaturation.
In Vivo Dosing & Aqueous Formulation
Direct dissolution in neutral water is thermodynamically unfavorable. To achieve aqueous solubility for in vivo administration, pH modulation is required. By adjusting the aqueous vehicle to pH 5.0–6.0 using stoichiometric amounts of hydrochloric acid (HCl) or methanesulfonic acid, the piperazine ring is protonated, forming a highly water-soluble salt.
Quantitative Data: Solvent Compatibility Matrix
The following table summarizes the optimal solvents, expected solubility limits, and application contexts based on the compound's physicochemical profile.
| Solvent System | Solubility Class | Estimated Limit | Primary Application | Mechanistic Rationale |
| DMSO (100%) | Highly Soluble | > 50 mg/mL | In vitro stock solutions | Strong dipole-dipole interactions; solvates both polar and non-polar moieties. |
| DCM / EtOAc | Soluble | > 30 mg/mL | Chemical synthesis / Extraction | Favorable partitioning of the unprotonated free base. |
| Water (pH 7.4) | Poorly Soluble | < 0.1 mg/mL | Not recommended | Lack of ionization; hydrophobic tail drives aggregation. |
| Aqueous Buffer (pH 5.5) | Soluble (as salt) | > 10 mg/mL | In vivo dosing / IV formulation | Protonation of piperazine N4 creates ion-dipole interactions with water. |
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity solubilization without compound degradation.
Protocol A: Preparation of 10 mM In Vitro Stock Solution (DMSO)
Causality Note: Preparing a concentrated stock in anhydrous DMSO minimizes the final concentration of solvent in the biological assay, reducing solvent-induced cytotoxicity.
-
Equilibration: Allow the lyophilized vial of 4-Phenyl-1-(piperazin-1-yl)butan-1-one to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can cause localized precipitation.
-
Weighing: Accurately weigh 2.32 mg of the compound (Molecular Weight
g/mol ) into a sterile, amber microcentrifuge tube. Amber tubes protect the light-sensitive amide bond from photo-degradation. -
Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).
-
Agitation: Vortex the suspension vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 2–5 minutes. Sonication provides the kinetic energy required to overcome the initial crystal lattice energy.
-
Validation: Visually inspect the solution against a dark background. It must be completely clear and colorless.
-
Storage: Aliquot the solution into 50 µL volumes and store at -20°C. Aliquoting is critical; repeated freeze-thaw cycles cause localized supersaturation and irreversible compound "crashing."
Protocol B: pH-Driven Aqueous Solubilization (Salt Formation)
Causality Note: This method generates the hydrochloride salt in situ, enabling aqueous formulation without the need for toxic co-solvents.
-
Suspension: Suspend 10.0 mg of the free base compound in 800 µL of sterile ultra-pure water (Milli-Q). The compound will remain largely insoluble (cloudy suspension).
-
Titration: While stirring magnetically, add 1.0 M HCl dropwise in 5 µL increments. Monitor the pH using a micro-pH probe.
-
Dissolution: Continue titration until the pH reaches approximately 5.5. At this threshold, the piperazine ring protonates, and the suspension will rapidly transition into a clear solution. Do not drop the pH below 3.0, as extreme acidity may hydrolyze the amide bond.
-
Volume Adjustment: Once complete dissolution is achieved, adjust the final volume to 1.0 mL with ultra-pure water or a suitable isotonic buffer (e.g., 5% Dextrose) to yield a 10 mg/mL solution.
-
Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to in vivo use.
Mechanistic Visualization: Solvent Selection Workflow
Workflow for solvent selection based on downstream application requirements.
References
- Benchchem. 1-Benzoylpiperazine | 13754-38-6 - Benchchem.
- National Institutes of Health (NIH) / PMC. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
- RSC Publishing. SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing.
- University of Padua / International Journal of Pharmaceutics. Predicting drug solubility in organic solvents mixtures.
Sources
- 1. SolECOs : a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04176G [pubs.rsc.org]
- 2. research.unipd.it [research.unipd.it]
- 3. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]
Application Note: HPLC Method Development for 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Introduction & Analyte Profiling[1][2][3][4][5][6]
This guide details the method development strategy for 4-Phenyl-1-(piperazin-1-yl)butan-1-one (Formula: C₁₄H₂₀N₂O).[1][2] This molecule represents a class of synthetic intermediates often found in the production of aryl-piperazine pharmaceuticals (e.g., antipsychotics, antidepressants).
Chemical Structure Analysis
To develop a robust method, we must first deconstruct the physicochemical properties of the analyte:
-
Lipophilic Tail: The 4-phenylbutyl chain provides significant hydrophobicity, suggesting Reversed-Phase Chromatography (RPLC) is the ideal separation mode.[1][2]
-
Amide Linkage (N1): The nitrogen at position 1 of the piperazine ring is part of an amide bond. It is non-basic and neutral at physiological pH.[1]
-
Secondary Amine (N4): The nitrogen at position 4 is a secondary amine. This is the Critical Quality Attribute (CQA) for chromatography. It acts as a base (pKa ~9.8).[1][2]
-
Chromophore: The molecule lacks extended conjugation. The phenyl ring is isolated from the carbonyl by three methylene groups.
Method Development Strategy
We will employ a "Design by Chemical Logic" approach. Because the analyte contains a basic secondary amine, we must control the ionization state of both the analyte and the stationary phase.[3]
Two Viable Pathways:
-
The "Modern Acidic" Route (Recommended): Use a Charged Surface Hybrid (CSH) C18 column with low pH.[1][2] The surface charge repels the protonated amine, ensuring sharp peaks.
-
The "High pH" Route: Use a Hybrid Silica (BEH) column at pH 10.[1] The amine becomes neutral, eliminating ionic interaction.
Experimental Protocols
Instrumentation & Reagents[6][7]
-
System: HPLC or UHPLC system with Binary Pump and Diode Array Detector (DAD).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.[1][2]
-
Additives: Formic Acid (FA) for Mass Spec compatibility; Phosphoric Acid/Buffer for UV-only work.[1][2]
Visualization: Method Decision Tree
The following flowchart outlines the logical steps for selecting the correct column and mobile phase based on the analyte's basicity.
Caption: Decision matrix for basic analytes. Path A is preferred for LC-MS compatibility; Path B is excellent for maximizing retention of polar bases.[1][2]
Protocol A: The Scouting Gradient (Primary Method)
This protocol uses the "Modern Acidic" route, which is compatible with both UV and Mass Spectrometry.
Stationary Phase: C18 with Charged Surface Hybrid technology (e.g., Waters XSelect CSH C18 or similar) or a highly base-deactivated column (e.g., Agilent Zorbax Eclipse Plus).[1][2] Dimensions: 4.6 x 100 mm, 3.5 µm (HPLC) or 2.1 x 50 mm, 1.7 µm (UHPLC).[2]
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][2]7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min (Standard HPLC) |
| Column Temp | 40°C (Improves mass transfer for amines) |
| Injection Vol | 5–10 µL |
| Detection | UV 210 nm (Primary), UV 254 nm (Secondary) |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Load Sample |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash Lipophilics |
| 12.1 | 5 | Re-equilibration |
Expected Outcome: The analyte is moderately lipophilic. Expect elution between 6.0 and 8.0 minutes .[1] The acidic pH keeps the piperazine protonated, while the specialized column surface prevents secondary interactions, yielding a symmetrical peak.
Protocol B: Optimization for Routine Analysis
Once the retention time (RT) is identified in the scouting run, switch to an isocratic or shallow gradient method for better reproducibility and baseline stability.
Target: k' (Capacity Factor) between 2 and 10.[1][2]
Optimized Isocratic Parameters:
-
Rationale: The 4-phenylbutyl chain provides sufficient retention that high organic content is not needed to elute it, but too low organic will result in excessively long run times.[2]
System Suitability Criteria (Acceptance Limits):
-
Tailing Factor (Tf): NMT (Not More Than) 1.5 (Ideal < 1.2).
-
Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).[1][2]
-
Resolution (Rs): > 2.0 between the main peak and any synthetic impurities (e.g., unreacted phenylbutyric acid).
Troubleshooting & Critical Considerations
Peak Tailing Issues
If the peak tailing factor > 1.5 despite using Protocol A:
-
Buffer Switch: Replace Formic Acid with 20 mM Phosphate Buffer (pH 2.5) . Phosphate is a stronger buffer and suppresses silanols more effectively than Formic Acid.[1] Note: This is NOT MS-compatible.
-
Triethylamine (TEA) Block: Add 5 mM TEA to the mobile phase. The TEA competes for the active silanol sites, "blocking" them from the analyte.
Detection Sensitivity
The molecule has a "weak" chromophore at 254 nm.
-
Issue: Low signal-to-noise ratio at 254 nm.
-
Solution: Use 210 nm . Ensure high-quality "UV-Cutoff" grade Acetonitrile is used to prevent baseline drift at this low wavelength.[1][2]
Sample Diluent
-
Do not dissolve the sample in 100% Acetonitrile. This will cause "solvent effect" (peak fronting/splitting) because the solvent is stronger than the initial mobile phase.[4]
-
Protocol: Dissolve sample in 50:50 Water:ACN.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC theory and amine separation).
-
Waters Corporation. (2023).[1][2] Charged Surface Hybrid (CSH) Technology: Solving the problem of basic compounds. Link[1][2]
-
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (2023).[1][2] Compound Summary: 4-Phenyl-1-(piperazin-1-yl)butan-1-one.[1][2] Link[1][2]
-
Shimadzu. (2023).[1][2] The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Link
Sources
Application Note: Advanced Crystallization & Purification of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
4-Phenyl-1-(piperazin-1-yl)butan-1-one represents a specific class of pharmacophores combining a lipophilic phenyl-butyl tail with a polar piperazine head via an amide linkage. In drug discovery, this motif is frequently encountered as a linker in antipsychotics (e.g., butyrophenone analogs) or as a scaffold in multi-target directed ligands.
The Challenge: Structurally, the molecule possesses a "schizophrenic" solubility profile:
-
The Amide/Phenyl Segment: Lipophilic and prone to "oiling out" (liquid-liquid phase separation) during cooling.
-
The Piperazine Terminus: Highly basic (
) and polar.
Crude reaction mixtures often present this compound as a viscous, amber oil or a low-melting waxy solid. Standard evaporative techniques frequently fail to yield a free-flowing powder.
The Solution: This guide prioritizes Reactive Crystallization (Salt Formation) as the primary purification strategy. Converting the free base into a crystalline salt (Hydrochloride or Fumarate) locks the conformation, dramatically increases the melting point, and rejects organic impurities. A secondary protocol for Anti-Solvent Crystallization of the free base is provided for instances where the non-salt form is strictly required.
Solubility Profile & Solvent Selection
Understanding the interaction between the solute and solvent is critical. The following table summarizes the solubility behavior of the free base based on its structural pharmacophore (N-alkyl/acyl piperazine).
| Solvent Class | Specific Solvent | Solubility (Free Base) | Role in Purification |
| Chlorinated | Dichloromethane (DCM) | High | Dissolution: Good for initial extraction but poor for crystallization (too soluble). |
| Alcohols | Isopropanol (IPA), Ethanol | Moderate to High | Primary Solvent: Ideal for salt formation; solubility drops significantly upon cooling. |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Primary/Anti-Solvent: Excellent for free base recrystallization. |
| Alkanes | Heptane, Hexane | Low | Anti-Solvent: Induces precipitation; critical for "crashing out" the product. |
| Ethers | MTBE, Diethyl Ether | Low to Moderate | Anti-Solvent: Useful for washing filter cakes to remove residual reaction solvents. |
Protocol A: Reactive Crystallization (Hydrochloride Salt Formation)
Status: Gold Standard for Purity & Handling
This method converts the oily free base into a stable, high-melting solid (Dihydrochloride or Monohydrochloride). This is the preferred method for storage and handling.
Materials
-
Crude Product: 4-Phenyl-1-(piperazin-1-yl)butan-1-one (Free Base).
-
Solvent: Isopropanol (IPA) - HPLC Grade.
-
Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%).
-
Anti-solvent: Diethyl Ether or MTBE (optional).
Step-by-Step Workflow
-
Dissolution:
-
Dissolve the crude oil in minimal Isopropanol (IPA) at 40°C.
-
Ratio: Use approximately 5-7 mL of IPA per gram of crude.
-
Note: If the solution is cloudy (inorganic salts), filter through a Celite pad before proceeding.
-
-
Acidification (The Critical Step):
-
Cool the solution to 10–15°C (use a water bath).
-
Slowly add HCl (1.1 equivalents for monohydrochloride) dropwise with vigorous stirring.
-
Observation: An immediate white precipitate or turbidity should appear.
-
Exotherm Check: The reaction is exothermic.[1] Maintain temperature < 25°C to prevent decomposition or oiling.
-
-
Digestion (Ostwald Ripening):
-
Once addition is complete, heat the slurry back to 60°C for 30 minutes. This dissolves small, impure fines and allows larger, purer crystals to grow upon re-cooling.
-
-
Crystallization:
-
Allow the mixture to cool slowly to Room Temperature (RT) over 2 hours.
-
Transfer to an ice bath (0–5°C) for an additional 1 hour.
-
-
Isolation:
-
Filter the white solid using a sintered glass funnel under vacuum.
-
Wash: Wash the cake 2x with cold IPA or MTBE to remove colored impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Protocol B: Anti-Solvent Crystallization (Free Base)
Status: Secondary Method (If Salt Form is Unsuitable)
If the free base is a solid at room temperature (MP > 40°C), this method effectively removes unreacted piperazine and non-polar byproducts.
Workflow Visualization
Caption: Fig 1.[2] Anti-solvent crystallization workflow for the free base, utilizing the polarity difference between Ethyl Acetate and Heptane.
Step-by-Step Protocol
-
Primary Solvation:
-
Dissolve 10g of crude material in Ethyl Acetate (EtOAc) (approx. 30-40 mL) at 50°C.
-
Ensure complete dissolution. If a separate oily layer persists at the bottom, add small aliquots of DCM until homogenous, then boil off the DCM.
-
-
Anti-Solvent Addition:
-
While stirring at 45-50°C, add Heptane dropwise.
-
Endpoint: Stop adding when a faint, persistent cloudiness is observed.
-
Add a few drops of EtOAc to barely clear the solution again (metastable zone).
-
-
Nucleation & Growth:
-
Remove heat and allow the flask to cool to RT undisturbed. Stirring too fast at this stage can cause "oiling out."
-
Once at RT, cool to 4°C in a fridge.
-
-
Recovery:
-
Filter the crystals.[3]
-
Critical Wash: Wash with a pre-mixed 1:4 EtOAc:Heptane solution (cold). Pure Heptane might cause oiling if the product has residual solvent inclusions.
-
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with piperazine amides is the formation of a separate liquid phase (oil) instead of crystals.
| Symptom | Mechanistic Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; temperature dropped too fast. | Re-heat the mixture until clear. Add more primary solvent (IPA or EtOAc). Cool much slower (1°C/min). |
| Sticky Gum | Impurities (oligomers) are acting as plasticizers. | Trituration: Decant the solvent.[4] Add diethyl ether or hexanes and grind the gum vigorously with a spatula to induce crystallization. |
| No Precipitate | Product is too soluble in the chosen solvent. | Evaporate 50% of the solvent. Add a "harder" anti-solvent (e.g., Hexane instead of Heptane). |
Analytical Validation
Every batch must be validated to ensure the removal of the specific impurities common to this synthesis (unreacted piperazine, phenylbutyric acid).
-
HPLC: Run a gradient method (Water/Acetonitrile + 0.1% TFA). The basic piperazine will tail without the TFA modifier.
-
Target: >98% Area under the curve (AUC).
-
-
1H-NMR: Check for the disappearance of the characteristic triplet of the free phenylbutyric acid (approx. 2.3 ppm) or the broad singlet of unreacted piperazine.
-
XRD (X-Ray Diffraction): Essential if developing a solid form for patenting. Distinguishes between polymorphs and amorphous salts.
References
-
Varela, J., et al. (2012). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry. Link (Validated general solubility profiles for piperazine amides).
-
Fosbøl, P. L., et al. (2011).[5] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data. Link (Fundamental solubility data for piperazine scaffolds).[5]
-
BenchChem Technical Support. (2025). Purification Protocols for N-Aryl and N-Alkyl Piperazines. Link (General industrial protocols for piperazine purification).
-
Google Patents. (1959). US2919275A - Purification of piperazine. Link (Foundational art on acid-base purification of piperazine rings).
Sources
Application Notes & Protocols for the Synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Abstract: This document provides a comprehensive, technically detailed guide for the synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one, a compound of interest for researchers in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process, commencing with the Friedel-Crafts acylation of benzene to form a key intermediate, 4-chloro-1-phenylbutan-1-one, followed by a nucleophilic substitution with piperazine. This guide elucidates the underlying chemical principles, provides step-by-step experimental protocols, and addresses potential side reactions, ensuring a reproducible and efficient synthesis.
Synthetic Strategy Overview
The synthesis of the target molecule is achieved through a logical and well-established two-step sequence. This approach is designed for efficiency and scalability in a standard laboratory setting.
-
Step 1: Friedel-Crafts Acylation. Benzene is acylated using 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the intermediate, 4-chloro-1-phenylbutan-1-one.
-
Step 2: Nucleophilic Substitution. The chloro-intermediate is subsequently reacted with piperazine. The secondary amine of piperazine acts as a nucleophile, displacing the chloride to form the final product, 4-Phenyl-1-(piperazin-1-yl)butan-1-one.
Below is a visualization of the overall synthetic workflow.
Figure 1: Overall Synthetic Workflow. A two-step process involving Friedel-Crafts acylation followed by nucleophilic substitution.
Part I: Synthesis of 4-Chloro-1-phenylbutan-1-one
This initial step constructs the butyrophenone core of the target molecule. The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic rings.[1][2]
Principle and Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1] The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 4-chlorobutyryl chloride by coordinating to the carbonyl oxygen and the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion.[3] The π-electrons of the benzene ring then attack this acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Aromaticity is restored by the deprotonation of this intermediate, yielding 4-chloro-1-phenylbutan-1-one.[3]
Sources
Scale-up procedures for manufacturing 4-Phenyl-1-(piperazin-1-yl)butan-1-one
An Application Note for the Scalable Manufacturing of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one, a key intermediate in pharmaceutical development. The described two-step process is designed for robustness, scalability, and high yield, starting from commercially available precursors. We detail the synthesis of the 4-phenylbutyryl chloride intermediate, followed by its reaction with piperazine. This application note emphasizes critical process parameters, in-process controls, safety protocols, and analytical validation methods essential for transitioning from laboratory-scale synthesis to pilot or industrial-scale manufacturing.
Introduction and Strategic Overview
4-Phenyl-1-(piperazin-1-yl)butan-1-one is a substituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1][2] The title compound serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents targeting various biological pathways.
The successful scale-up of any chemical process requires a synthetic strategy that is not only efficient in terms of chemical yield but also economically viable, safe, and environmentally considerate. The chosen synthetic route is a classic two-step approach involving the formation of an acyl chloride followed by a nucleophilic acyl substitution.
The core logic of this process is as follows:
-
Step 1: Activation of the Carboxylic Acid. 4-Phenylbutyric acid is converted to the more reactive 4-phenylbutyryl chloride. This "activation" step is crucial for facilitating the subsequent amide bond formation.
-
Step 2: Amide Bond Formation. The activated acyl chloride is reacted with piperazine. By controlling the stoichiometry and reaction conditions, we can selectively favor the formation of the desired mono-acylated product.
This approach is selected for its reliability, use of cost-effective reagents, and straightforward operational execution, making it highly suitable for industrial application.
Caption: Overall Synthetic Workflow.
Part A: Synthesis of 4-Phenylbutyryl Chloride
Principle and Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation procedure in organic synthesis. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation on a large scale due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[3][4] The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by elimination and chloride attack to yield the final product.
Materials and Equipment
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles |
| 4-Phenylbutyric Acid | ≥98% | 164.20 | 100.0 g | 0.609 |
| Thionyl Chloride (SOCl₂) | ≥99% | 118.97 | 87.0 g (51.8 mL) | 0.731 (1.2 eq) |
| Dichloromethane (DCM) | Anhydrous | 84.93 | 300 mL | - |
Equipment:
-
Glass-lined or borosilicate glass reactor (1 L capacity for this scale) equipped with a mechanical stirrer, thermocouple, and reflux condenser.
-
Dropping funnel for controlled addition.
-
Gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases.
-
Vacuum distillation apparatus.
Detailed Experimental Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charging: Charge the reactor with 4-phenylbutyric acid (100.0 g) and anhydrous dichloromethane (300 mL). Begin stirring to dissolve the solid.
-
Reagent Addition: Slowly add thionyl chloride (51.8 mL, 1.2 eq) to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 30°C using a cooling bath if necessary. An exothermic reaction and vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~40°C) and maintain for 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction for the cessation of gas evolution. A small aliquot can be carefully quenched and analyzed by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
Work-up and Purification: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The crude 4-phenylbutyryl chloride is then purified by vacuum distillation.[4]
Scale-Up Considerations and Safety
-
Thermal Management: The reaction is exothermic. For larger scales, efficient heat removal is critical. Ensure the reactor has adequate cooling capacity. The rate of addition of thionyl chloride is a key parameter for controlling the temperature.
-
Off-Gas Handling: The generation of significant volumes of corrosive HCl and toxic SO₂ gas is a major safety concern. An efficient and appropriately sized caustic scrubber is mandatory.[5][6]
-
Material Compatibility: Thionyl chloride and HCl are highly corrosive. Glass-lined steel reactors are standard for this process at an industrial scale.
-
Moisture Control: The reaction is sensitive to moisture. All reagents, solvents, and equipment must be anhydrous to prevent hydrolysis of the thionyl chloride and the product acyl chloride.
Part B: Synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Principle and Mechanistic Insight
This step is a nucleophilic acyl substitution where the secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-phenylbutyryl chloride. A key challenge in reactions with piperazine is achieving mono-substitution, as the initial product still contains a reactive secondary amine. To mitigate the formation of the N,N'-diacylated byproduct, a large excess of piperazine is used.[2][7] This stoichiometric control ensures that the acyl chloride is more likely to encounter an unreacted piperazine molecule. The excess piperazine also conveniently serves as the base to neutralize the HCl generated during the reaction.
Caption: Nucleophilic Acyl Substitution.
Materials and Equipment
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles |
| Piperazine | Anhydrous, ≥99% | 86.14 | 210.0 g | 2.44 (4.0 eq) |
| 4-Phenylbutyryl Chloride | (From Part A) | 182.65 | 111.3 g | 0.609 (1.0 eq) |
| Dichloromethane (DCM) | ACS Grade | 84.93 | 1.0 L | - |
| Deionized Water | - | 18.02 | As needed | - |
| Saturated NaCl (Brine) | - | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - |
Equipment:
-
1 L reactor (as above) with mechanical stirrer and thermocouple.
-
Ice/water bath for cooling.
-
Separatory funnel (for lab scale) or vessel for liquid-liquid extraction.
-
Rotary evaporator.
Detailed Experimental Protocol
-
Reactor Setup: Charge the reactor with anhydrous piperazine (210.0 g, 4.0 eq) and dichloromethane (500 mL). Stir to dissolve.
-
Cooling: Cool the piperazine solution to 0-5°C using an ice bath.
-
Controlled Addition: Prepare a solution of 4-phenylbutyryl chloride (111.3 g, 1.0 eq) in dichloromethane (500 mL). Add this solution dropwise to the cold, stirred piperazine solution over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (piperazine hydrochloride) will form.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of the 4-phenylbutyryl chloride.
-
Work-up:
-
Add deionized water (500 mL) to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with deionized water (2 x 500 mL) and then saturated brine (1 x 300 mL). This removes the piperazine hydrochloride salt and excess unreacted piperazine.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil or low-melting solid.
-
Purification: For high purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) or purified via column chromatography on silica gel. For large-scale operations, crystallization is the preferred method.
Scale-Up Considerations
-
Stoichiometry: Maintaining at least a 4-fold excess of piperazine is crucial to minimize di-acylation.
-
Temperature Control: The acylation is highly exothermic. Robust cooling is essential during the addition of the acyl chloride to prevent side reactions and ensure safety.
-
Mixing: Efficient agitation is required to ensure homogeneity, especially as piperazine hydrochloride precipitates from the reaction mixture.
-
Extraction and Phase Separation: On a larger scale, the aqueous work-up will require appropriately sized extraction vessels and may involve centrifugation to aid phase separation if emulsions form.
-
Product Isolation: Developing a robust crystallization procedure is key for achieving high purity without resorting to chromatography, which is often impractical at an industrial scale.
Process Validation and Quality Control
A robust manufacturing process requires strict control over critical parameters and analytical verification of the product's quality.
Critical Process Parameters (CPPs)
| Step | Parameter | Target Range | Justification |
| Part A | SOCl₂ Addition Temperature | < 30°C | Controls exotherm and minimizes side reactions. |
| Reflux Time | 2-3 hours | Ensures complete conversion of the carboxylic acid. | |
| Part B | Acyl Chloride Addition Temp. | 0-10°C | Minimizes side reactions and controls the highly exothermic acylation. |
| Piperazine Stoichiometry | 4.0 - 5.0 equivalents | Suppresses the formation of the di-acylated impurity. |
Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white solid or pale yellow oil | Visual Inspection |
| Identity | Conforms to the reference spectrum | ¹H NMR, FTIR |
| Purity (Assay) | ≥ 98.0% | HPLC-UV[9][10] |
| Melting Point | Report value | Melting Point Apparatus |
| Residual Solvents | DCM: ≤ 600 ppm | GC-HS |
Recommended Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and assay. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like formic acid or TFA) and UV detection is suitable.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unequivocal structural confirmation of the intermediate and final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., amide carbonyl stretch at ~1640 cm⁻¹).
Safety and Handling
All operations must be conducted in accordance with established safety protocols. A thorough risk assessment should be performed before commencing any scale-up activities.
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, a lab coat, and chemical-resistant gloves. For handling corrosive reagents like thionyl chloride, a face shield and heavy-duty gloves are required.[5][11]
-
Engineering Controls: All operations involving volatile, corrosive, or toxic substances (especially thionyl chloride and dichloromethane) must be performed in a well-ventilated chemical fume hood or an enclosed reactor system.[6][12]
-
Reagent-Specific Hazards:
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Piperazine: Corrosive and can cause skin burns and allergic reactions. Avoid inhalation of dust.[6]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through appropriate engineering controls.
-
References
- Yilmaz, F. & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Echemi. (n.d.). 1-[4-(4-amino-phenyl)-piperazin-1-yl]-butan-1-one.
- Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
- PubMed. (2003, December 15). 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. Bioorganic & Medicinal Chemistry Letters, 13(24), 4317-4320.
- Organic Syntheses. (n.d.). 4-phenyl-1-butene.
- PMC. (n.d.).
- ResearchGate. (2025, August 9).
- IntechOpen. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - (-)-1-[(4-Chlorophenyl) Phenylmethyl] Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)
- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.).
- Google Patents. (n.d.). JPH0748292A - Process for producing 4-phenyl-1-butenes.
- Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Deriv
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- ResearchGate. (n.d.).
- ACS Publications. (2024, January 22). An Expedient Undergraduate Synthesis of Glycerol Phenylbutyrate, One of the Most Expensive Medications in the United States.
- Benchchem. (n.d.). Application Notes and Protocols: Acylation Reactions Using 4-(4-Fluorophenyl)butyryl Chloride.
- PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- SAFETY D
- Journal of Chemical and Pharmaceutical Research. (2012).
- MDPI. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(x), 8071-8086.
- QuickCompany. (n.d.). "Improved Processes For Manufacturing 4 Phenyl 1 Butanol".
- PubChem. (n.d.). 4-Phenylbutanoyl Chloride.
- MilliporeSigma. (2025, September 22).
- Google Patents. (n.d.).
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 1-Phenyl-4-(4-pyridinyl)
- Sigma-Aldrich. (n.d.). 4-(4-PHENYL-PIPERAZINE-1-CARBONYL)-PHENYL)-(4-PHENYL-PIPERAZIN-1-YL)-METHANONE AldrichCPR.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine.
- Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2015063659A1 - Process for the preparation of glycerol phenylbutyrate - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 9. jocpr.com [jocpr.com]
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- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: Advanced NMR Sample Preparation Protocol for 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction and Mechanistic Insights
4-Phenyl-1-(piperazin-1-yl)butan-1-one is a versatile building block and intermediate in medicinal chemistry. Structurally, it features a flexible aliphatic chain terminating in a phenyl ring, coupled to a piperazine ring via a tertiary amide bond. While seemingly straightforward, preparing this molecule for Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct physicochemical challenges that routinely compromise spectral quality if not properly managed:
-
Amide Rotamerism (The Conformational Challenge): The C–N bond of the amide possesses partial double-bond character due to resonance. This restricts free rotation, causing the piperazine ring to exist in distinct syn and anti conformers. At room temperature (298 K), the interconversion rate of these rotamers often falls within the intermediate NMR timescale. Consequently, the piperazine methylene protons (
) appear as broad, unresolved humps or split into multiple sets of peaks [1]. -
Secondary Amine Basicity (The Chemical Challenge): The free secondary amine at the N4 position of the piperazine ring is highly basic. Standard deuterated chloroform (
) degrades over time via radical oxidation to form phosgene and trace deuterium chloride ( ). This trace acid protonates the basic amine, causing unpredictable chemical shift wandering, severe peak broadening due to intermediate chemical exchange, and the disappearance of the N–H proton signal.
To achieve publication-quality 1D and 2D NMR spectra, the sample preparation must proactively neutralize trace acids and strategically employ Variable Temperature (VT) NMR to overcome conformational broadening.
Solvent Selection and Quantitative Data
Selecting the correct solvent is the first critical step in designing a self-validating NMR experiment. The table below summarizes the quantitative and qualitative parameters for common deuterated solvents when analyzing basic piperazine amides.
| Solvent | Analyte Solubility | Trace Acid Risk | Suitability for VT-NMR | Recommendation |
| Excellent (>200 mM) | High (Forms | Poor (Boiling point 334 K limits high-temp studies) | Use only if pre-treated with basic | |
| Excellent (>200 mM) | None | Excellent (Boiling point 462 K allows heating to >370 K) | Optimal choice for resolving rotamers via VT-NMR. | |
| Poor (Free base is lipophilic) | None | Moderate (Exchangeable N-H will disappear) | Not recommended unless analyzing the |
Step-by-Step Sample Preparation Protocol
This protocol is designed as a self-validating system . Every step includes a physical or spectroscopic checkpoint to ensure the integrity of the sample before committing to time-consuming 2D NMR acquisitions [2, 3].
Materials Required:
-
4-Phenyl-1-(piperazin-1-yl)butan-1-one (Analyte)
- (100% atom D, ampoules preferred)
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP)
-
PTFE syringe filters (0.22 µm) or glass wool
Workflow:
Step 1: Weighing the Analyte
-
For standard
NMR: Weigh 3–5 mg (~20 mM). -
For
and 2D NMR (COSY, HSQC, HMBC): Weigh 15–20 mg (~100 mM). -
Causality: Over-concentrating the sample increases viscosity, which reduces the
relaxation time and broadens spectral lines. Under-concentrating wastes spectrometer time during acquisition.
Step 2: Dissolution and Homogenization
-
Add exactly 0.6 mL of
to the vial containing the analyte. -
Vortex the mixture for 30 seconds.
-
Causality: 0.6 mL yields a solvent column height of roughly 5–6 cm in a standard 5 mm tube. This perfectly centers the sample within the radiofrequency (RF) coil, eliminating magnetic susceptibility gradients at the liquid-air interface that cause poor shimming [3].
Step 3: Filtration (Critical Step)
-
Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE filter directly into the NMR tube.
-
Causality: Solid micro-particulates distort the localized magnetic field (
), making it impossible to achieve a proper shim. Filtration ensures a perfectly isotropic solution [2].
Step 4: Self-Validation Check (Internal QC)
-
Insert the sample into the spectrometer and acquire a standard 1-scan
spectrum at 298 K. -
Validation Metric 1 (Shimming): Zoom in on the residual
quintet at 2.50 ppm. If the full-width at half-maximum (FWHM) is < 1.0 Hz, the sample is perfectly homogeneous. If it is broad or asymmetrical, eject the sample, check for precipitation, and re-shim. -
Validation Metric 2 (Rotamers): Inspect the piperazine aliphatic region (2.5–4.0 ppm). If the signals are broad humps, proceed immediately to the VT-NMR workflow.
Figure 1: Step-by-step NMR sample preparation workflow for basic piperazine derivatives.
Variable Temperature (VT) NMR Workflow
Because 4-Phenyl-1-(piperazin-1-yl)butan-1-one contains a tertiary amide, the restricted rotation will likely cause the piperazine signals to broaden at 298 K. To resolve this, we must push the molecular dynamics into the fast exchange regime on the NMR timescale [1].
VT-NMR Protocol:
-
Initial Assessment: With the sample in
, lock and shim at 298 K. -
Heating: Gradually increase the probe temperature to 350 K (77 °C) . Allow the sample to equilibrate for at least 10 minutes to prevent convection currents, which will ruin the 2D lineshape.
-
Re-tuning: The dielectric constant of the solvent changes with temperature. You must re-tune and re-match the probe (ATM) and re-shim the Z-axis gradients.
-
Acquisition: Re-acquire the
spectrum. The thermal energy will overcome the rotational barrier ( ) of the amide bond. The previously broad piperazine signals will coalesce into sharp, highly resolved multiplets, allowing for precise integration and 2D correlation.
Figure 2: Variable Temperature (VT) NMR workflow for resolving piperazine amide rotamers.
References
-
Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]
-
Title: NMR Sample Preparation. Source: Chemical Instrumentation Facility, Iowa State University. URL: [Link]
-
Title: Sample Preparation & NMR Tubes. Source: Chemical Research Support, Weizmann Institute of Science. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven protocols necessary to optimize your reaction yield and purity.
Introduction: The Core Challenge of Mono-Acylation
The synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one involves the formation of an amide bond between a 4-phenylbutanoic acid derivative and piperazine. The primary obstacle in this synthesis is controlling the reaction's selectivity. Piperazine is a symmetrical diamine, meaning both of its secondary amine nitrogens are nucleophilic and available for acylation. This inherent reactivity often leads to the formation of a significant amount of the undesired 1,4-bis(4-phenylbutanoyl)piperazine byproduct, which complicates purification and severely reduces the yield of the target mono-acylated product.[1] This guide focuses on strategies to overcome this central challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of low yields and product mixtures in my synthesis?
The most common issue is the lack of selectivity, leading to the formation of a di-acylated byproduct alongside your desired mono-acylated product. Because both nitrogen atoms in piperazine are reactive, the acylating agent can react a second time with the already mono-substituted piperazine product.
To visualize this, consider the reaction pathway:
Caption: Reaction pathway showing desired mono-acylation and undesired di-acylation.
Q2: How can I effectively prevent the formation of the di-acylated byproduct?
Several robust strategies exist to favor mono-acylation. The best choice depends on your scale, purity requirements, and available resources. The three primary methods are: controlling stoichiometry, using a protecting group, and employing in situ mono-protonation.
Strategy Comparison
| Strategy | Principle | Pros | Cons | Ideal For |
| Stoichiometric Control | Uses a large excess of piperazine to statistically favor the reaction of the acylating agent with an unreacted piperazine molecule.[1] | Simple, one-step reaction; cost-effective if piperazine is inexpensive. | Requires removal of a large amount of excess piperazine; may still produce some byproduct. | Large-scale synthesis where cost is a major factor and moderate purity is acceptable post-workup. |
| Protecting Group | One nitrogen is temporarily blocked (e.g., with a Boc group), forcing acylation to occur at the other nitrogen. The group is removed in a final step.[1][2][3] | High selectivity and purity; a very reliable and well-documented method.[3] | Multi-step process (protect, acylate, deprotect); increases cost and time. | Lab-scale synthesis, medicinal chemistry, and when very high purity of the final product is critical. |
| In Situ Mono-Protonation | Reacting piperazine with one equivalent of acid forms a mono-salt. The protonated nitrogen becomes non-nucleophilic, directing acylation to the free nitrogen base.[1] | Clever one-pot method; avoids protection/deprotection steps; cost-effective. | Requires careful pH and solvent control; may not be as clean as the protecting group strategy. | Process chemistry and situations where a one-pot reaction is highly desirable. |
Q3: I want to try the Stoichiometric Control method. What is the detailed protocol?
This is the most direct approach but requires careful control over the addition of the acylating agent.
Protocol 1: Mono-acylation via Stoichiometric Control
Step 1: Preparation of 4-Phenylbutanoyl Chloride (Acylating Agent)
-
In a fume hood, add 4-phenylbutanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at room temperature.
-
Gently heat the mixture to 70-80 °C for 1-2 hours until gas evolution (HCl, SO₂) ceases.
-
Remove excess thionyl chloride under reduced pressure. The resulting crude 4-phenylbutanoyl chloride can be used directly in the next step.
-
Causality: Converting the carboxylic acid to the more reactive acyl chloride allows the amidation to proceed under milder conditions without requiring coupling agents.
-
Step 2: Acylation Reaction
-
In a separate flask, dissolve a large excess of piperazine (4.0 - 5.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the piperazine solution to 0 °C in an ice bath.
-
Dissolve the crude 4-phenylbutanoyl chloride (1.0 eq) in a small amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirring piperazine solution over 1-2 hours.
-
Causality: Slow, dropwise addition maintains a very low concentration of the acylating agent, ensuring it is more likely to encounter an unreacted piperazine molecule than a mono-acylated one.[1] The excess piperazine also acts as a base to neutralize the HCl byproduct.
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the acyl chloride.
Step 3: Workup and Purification
-
Add water to the reaction mixture to dissolve the piperazine hydrochloride salt.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain the desired product and a large amount of unreacted piperazine. Purify via column chromatography (Silica gel, eluting with a gradient of DCM/Methanol or Ethyl Acetate/Heptane with triethylamine) or an acid-base extraction to remove the basic piperazine.
Q4: The protecting group strategy seems more reliable. Can you provide a step-by-step guide?
This is an excellent choice for achieving high purity. The tert-butyloxycarbonyl (Boc) group is the most common and effective protecting group for this purpose.[1][3]
Caption: Workflow for the N-Boc protecting group strategy.
Protocol 2: Mono-acylation via N-Boc Protection
Step 1: Mono-Boc Protection of Piperazine [1]
-
Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Causality: Using an excess of piperazine helps to minimize the formation of the di-Boc protected byproduct.
-
-
Stir the reaction mixture for 20-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, evaporate the solvent. Purify the resulting 1-Boc-piperazine from unreacted piperazine and di-Boc-piperazine, typically by column chromatography or extraction.
Step 2: Acylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2 eq) in an anhydrous solvent (e.g., DCM).
-
Cool the mixture to 0 °C.
-
Add 4-phenylbutanoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Perform a standard aqueous workup (wash with water, dilute acid, dilute base, and brine) and purify the N-(4-phenylbutanoyl)-N'-Boc-piperazine product by column chromatography.
Step 3: Deprotection of the Boc Group [1][3]
-
Dissolve the purified N-acyl-N'-Boc-piperazine in DCM (approx. 0.1 M).
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final, pure mono-acylated piperazine product.
Q5: My reaction with 4-phenylbutanoic acid itself is slow or not working. What should I do?
Directly reacting a carboxylic acid with an amine to form an amide bond is generally inefficient without an activating agent, as it requires very high temperatures and results in water removal challenges. You must activate the carboxylic acid.
Troubleshooting Workflow: Carboxylic Acid Activation
Caption: Decision tree for troubleshooting a stalled amidation reaction.
-
Acyl Chloride Formation: As described in Protocol 1, using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a common and effective method to create a highly reactive acylating agent.[2]
-
Peptide Coupling Agents: For milder conditions, especially if your molecule has sensitive functional groups, use standard peptide coupling reagents. A common choice is EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). These reagents form a highly activated ester in situ, which then reacts cleanly with the amine.[2]
References
-
Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-951. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Wang, L., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Molecules, 25(8), 1958. [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
-
Kuder, K., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of medicinal chemistry, 55(10), 4847-4863. [Link]
-
Zhu, S., & Yu, J. Q. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein journal of organic chemistry, 12, 749-760. [Link]
-
Speranza, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
United Nations Office on Drugs and Crime. (2009). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Organic Syntheses. (2018). 4-phenyl-1-butene. [Link]
- Google Patents. (1959).
-
Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]
Sources
Troubleshooting solubility issues with 4-Phenyl-1-(piperazin-1-yl)butan-1-one in aqueous media
Executive Summary & Physicochemical Profile[1][2][3]
Welcome to the technical support guide for 4-Phenyl-1-(piperazin-1-yl)butan-1-one . Users frequently encounter precipitation issues with this compound due to a misunderstanding of its acid-base profile.
Structurally, this compound consists of a lipophilic phenylbutyl tail attached to a piperazine ring via an amide linkage. Crucially, the amide nitrogen is non-basic , leaving only the distal secondary amine of the piperazine ring as an ionizable center.
Key Physicochemical Parameters
| Parameter | Value (Approx.) | Implication for Solubility |
| Chemical Class | Lipophilic Weak Base | Soluble in acids; insoluble in bases/neutral water. |
| pKa (Basic N) | ~8.8 – 9.2 (Predicted) | At pH 7.4, a significant fraction exists as the uncharged free base, leading to precipitation. |
| LogP | ~1.3 – 1.8 | Moderate lipophilicity requires organic co-solvents or ionization for aqueous stability. |
| Physical State | Solid / Oil (Free Base) | The free base is often an oil or low-melting solid; the HCl salt is a crystalline solid. |
Solubility Data & Solvent Compatibility
The following matrix summarizes the solubility behavior of the compound in its Free Base form versus its Salt form.
| Solvent / Medium | Solubility Rating | Mechanism / Notes |
| Water (Neutral pH) | 🔴 Poor (< 0.1 mg/mL) | The uncharged molecule is hydrophobic. |
| 0.1 N HCl | 🟢 High (> 10 mg/mL) | Protonation of the piperazine NH forms a soluble salt. |
| PBS (pH 7.4) | 🟡 Risk (Metastable) | Risk of "crash-out" precipitation upon dilution from DMSO. |
| DMSO | 🟢 Excellent (> 50 mg/mL) | Universal solvent for stock preparation. |
| Ethanol | 🟢 Good | Useful for evaporation-based coating or intermediate stocks. |
Step-by-Step Solubilization Protocols
Protocol A: The "DMSO Spike" Method (In Vitro Assays)
Best for: Cell culture, enzymatic assays, and high-throughput screening.
The Challenge: Adding a DMSO stock directly to the media causes a local high-concentration cloud that precipitates before mixing.
-
Prepare Stock: Dissolve the compound in anhydrous DMSO to 1000x the final target concentration (e.g., 10 mM stock for 10 µM final).
-
Intermediate Dilution (Critical Step):
-
Do NOT add 1 µL stock directly to 1 mL media.
-
Instead, dilute the stock 1:10 in pure ethanol or a 1:1 DMSO:Water mix first. This reduces the kinetic shock of the hydrophobic compound hitting the water.
-
-
Final Addition: Add the intermediate solution to the vortexing culture media.
-
Target DMSO limit: < 0.1% (v/v) to avoid cytotoxicity.
-
Protocol B: In Situ Salt Formation (Aqueous Stock)
Best for: Animal studies (IP/IV) or assays sensitive to DMSO.
The Mechanism: We convert the water-insoluble free base into a water-soluble hydrochloride salt using stoichiometry.
-
Weighing: Weigh
mg of the free base. -
Acidification: Add 0.9 molar equivalents of 0.1 M HCl .
-
Note: Do not add excess acid immediately. The pH should be ~4.0–5.0.
-
-
Sonication: Sonicate at 40°C for 10 minutes. The solution should turn clear.
-
Buffering (Careful): Slowly add PBS or saline.
-
Warning: If the pH rises above 7.0, the compound may precipitate. Keep the formulation slightly acidic (pH 5.5–6.0) for stability.
-
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo delivery at neutral pH.
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.
-
Addition: Add the compound to the vehicle.
-
Agitation: Shake/rotate at room temperature for 24 hours.
-
Filtration: Filter sterilize (0.22 µm). The cyclodextrin encapsulates the lipophilic phenyl tail, shielding it from water while maintaining solubility at neutral pH [1].
Troubleshooting Guide (FAQ)
Q: I bought the "Hydrochloride" salt, but it still precipitates in my buffer. Why? A: This is the Common Ion Effect or simple pH reversion. Even if you start with the salt, placing it in a pH 7.4 buffer (like PBS) forces the equilibrium back toward the free base.
-
Fix: Lower the pH of your buffer to 6.5 or reduce the concentration.
Q: Can I use Tween-80? A: Yes. Surfactants like Tween-80 (0.1% - 0.5%) prevent the aggregation of the phenyl rings. This is often more effective than DMSO for long-term stability in aqueous media [2].
Q: My solution is clear but turns cloudy after 2 hours. Is my experiment ruined? A: Yes. This is Oswald Ripening (crystal growth). The concentration in solution is no longer defined. You must use a fresh preparation or switch to the Cyclodextrin protocol (Protocol C) to stabilize the dispersion.
Diagnostic Workflow
Use this decision tree to select the correct formulation strategy for your experiment.
Figure 1: Decision matrix for solubilizing 4-Phenyl-1-(piperazin-1-yl)butan-1-one based on experimental requirements.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
PubChem Compound Summary. (2025). 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride.[1] National Center for Biotechnology Information.
-
BenchChem Technical Data. (2025). Solubility of Phenylpiperazine Derivatives. BenchChem Support.
Sources
Identifying and removing impurities in 4-Phenyl-1-(piperazin-1-yl)butan-1-one samples
Technical Support Center: 4-Phenyl-1-(piperazin-1-yl)butan-1-one Subject: Impurity Profiling, Removal, and Process Optimization Ticket ID: #PZQ-INT-004 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Praziquantel" Gatekeeper
You are likely working with 4-Phenyl-1-(piperazin-1-yl)butan-1-one (also known as 1-(4-phenylbutyryl)piperazine) because you are synthesizing Praziquantel or developing related anthelmintic analogs.
This intermediate is the "gatekeeper" of your final product's purity. If this stage is compromised, no amount of downstream crystallization will easily save the final API. The challenge here is chemical symmetry: Piperazine has two identical nitrogen atoms. Your goal is to acylate only one.
The inevitable result is a mixture of:
-
Unreacted Piperazine (Starting Material)
-
Target Mono-Amide (The Product)
-
Bis-Amide Impurity (1,4-bis(4-phenylbutyryl)piperazine – The Critical Impurity)
This guide provides a self-validating workflow to identify and strip these specific impurities using their physicochemical properties.
Module 1: Analytical Forensics (Identification)
User Question: "I see a large, late-eluting peak in my HPLC trace. Is this the bis-impurity or a polymer?"
Technical Diagnosis: It is almost certainly the Bis-Amide impurity .
-
The Logic: The target molecule has one lipophilic phenyl chain and a polar, ionizable secondary amine. The bis-impurity has two lipophilic phenyl chains and zero ionizable amines. It is significantly more hydrophobic and will retain much longer on a C18 column.
Standardized HPLC Protocol: Use this method to confirm identity. If the peak elutes at roughly 2.5x the retention time of your target, it is the bis-amide.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B (Hold)2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond) & 254 nm (Phenyl ring) |
Visualizing the Analytical Logic:
Figure 1: Analytical decision tree for classifying impurities based on relative retention time (Rt).
Module 2: The "Bis-Amide" Removal (The Self-Validating System)
User Question: "I have 15% bis-impurity. Recrystallization isn't working well; it keeps co-precipitating. How do I remove it?"
The Expert Solution: Do not rely on crystallization yet. Use Chemoselective Acid/Base Extraction .
The Mechanism: This is a self-validating purification because it relies on binary pKa states.
-
Target: Contains a secondary amine (
). It can be protonated (water-soluble) or deprotonated (organic-soluble). -
Bis-Impurity: Contains only amide nitrogens. Amides are non-basic. It cannot be protonated under mild acidic conditions. It remains organic-soluble at all pH levels.
Step-by-Step Protocol:
-
Dissolution: Dissolve your crude mixture in Dichloromethane (DCM) or Toluene.
-
The Acid Switch (Validation Step):
-
Add 1M HCl (aq) until the aqueous layer pH is < 2.0 .
-
Why? The target amine protonates (
) and migrates to the water. The Bis-impurity stays in the DCM.
-
-
The Wash:
-
The Base Switch (Recovery):
-
Cool the aqueous layer (exothermic reaction).
-
Add 4M NaOH or solid
until pH is > 11.0 . -
Why? The target deprotonates (
) and becomes insoluble in water.
-
-
Extraction:
-
Extract the cloudy aqueous mixture 3x with DCM.
-
Dry (MgSO4) and evaporate.
-
Workflow Diagram:
Figure 2: Chemoselective Acid/Base extraction workflow. This process leverages the basicity of the target amine to separate it from the non-basic bis-amide impurity.
Module 3: Removing Starting Material (Piperazine)[1][5]
User Question: "I still see a peak at the solvent front (dead time). Is this residual piperazine?"
Diagnosis: Yes. Piperazine is extremely polar and often elutes immediately on C18 columns.
Removal Protocol: If you used the Acid/Base protocol above, Piperazine might co-extract because it is also basic. However, Piperazine is highly water-soluble even at neutral/basic pH, whereas your target (with the phenyl ring) is not.
-
Water Wash: Take your final organic layer (from Module 2, Step 5).
-
Wash: Wash it 3x with Brine (Saturated NaCl) followed by 1x with distilled water.
-
Validation: Piperazine prefers the water phase significantly more than the mono-acylated product.
Data Summary: Impurity Behavior
| Compound | Structure Type | pKa (Approx) | Behavior at pH 2 | Behavior at pH 12 |
| Target | Mono-Amide / Sec-Amine | ~9.8 | Water Soluble | Organic Soluble |
| Bis-Impurity | Bis-Amide | N/A (Neutral) | Organic Soluble | Organic Soluble |
| Piperazine | Di-Amine | ~9.8 & 5.6 | Water Soluble | Water Soluble (mostly) |
Module 4: Storage & Stability
User Question: "My sample turned from a yellow oil to a white crust over the weekend. Did it degrade?"
Diagnosis:
You likely formed a Carbamate .
Secondary amines avidly absorb
-
Prevention: Always store the free base under Nitrogen or Argon.
-
Reversal: If this happens, simply dissolve in DCM and wash with dilute NaOH. The base will strip the
and regenerate the amine. -
Long-term Storage: Convert the free base to the Hydrochloride Salt (using HCl in Dioxane/Ether) for solid-state stability.
References
-
Liu, K. G., & Robichaud, A. J. (2005).[4] A Practical Synthesis of 1-Arylpiperazines. Tetrahedron Letters, 46(46), 7921-7923.
-
World Health Organization. (2020). The International Pharmacopoeia: Praziquantel. (Provides HPLC standards for Praziquantel and related impurities).[5][6][7]
-
BenchChem Technical Support. (2025). Selective Mono-acylation of Piperazine Protocols.
-
Rosini, G., et al. (2018). Process for the preparation of Praziquantel. European Patent EP3257852A1. (Describes the industrial synthesis and purification of the intermediate).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 7. Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles [mdpi.com]
Optimizing column chromatography separation for piperazine derivatives
Current Status: Operational 🟢
Topic: Optimizing Column Chromatography for Piperazine Derivatives
Welcome to the Piperazine Separation Support Center. Piperazine derivatives are notoriously difficult to purify due to their dual-nitrogen basicity (
This guide treats your experimental challenges as "Support Tickets." Select the issue below that matches your current observation to access the specific troubleshooting protocol.
Ticket #01: The "Shark Fin" Peak (Severe Tailing)
Symptom: Your compound elutes as a broad, asymmetric peak with a long tail (Symmetry Factor
The Fix: The "Silanol Blockade" Protocol
You must introduce a competitive base to the mobile phase that binds to silanols more aggressively than your analyte.
Protocol A: Normal Phase (Flash/Prep)
Standard Silica (Bare):
-
Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (
). -
Concentration: Start with 1% v/v TEA in your mobile phase solvent A (usually Dichloromethane or Hexane).
-
Pre-Conditioning (Critical Step): Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting the sample. This saturates the silica surface.
-
Self-Validation: If tailing persists, increase TEA to 2% or switch to "Amine-Functionalized Silica" cartridges to eliminate the need for mobile phase modifiers.
Protocol B: Reversed Phase (HPLC/Prep)
C18 Columns:
-
The pH Switch: Standard low pH (TFA/Formic Acid) suppresses silanol ionization (
), but piperazine becomes fully doubly charged ( ), reducing retention. -
High pH Strategy (Recommended): Use a high-pH stable C18 column (e.g., hybrid particle technology).
-
Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mechanism: At pH 10, piperazine is largely neutral (free base), increasing hydrophobic interaction with C18 and improving peak shape.
-
Visual Workflow: Tailing Troubleshooting
Figure 1: Decision tree for eliminating peak tailing in piperazine chromatography.
Ticket #02: Poor Retention (Elutes in Void Volume)
Symptom: Piperazine derivatives elute immediately (
The Fix: HILIC or Ion-Pairing
Do not force C18 to work. Switch mechanisms.
Comparison of Retention Strategies
| Strategy | Stationary Phase | Mobile Phase | Mechanism | Best For |
| HILIC | Bare Silica or Amide | ACN / Water + 10mM Amm. Acetate | Partition into water layer on silica | Highly polar, small piperazines |
| High pH RP | Hybrid C18 | Water / MeOH + 0.1% | Hydrophobic interaction (Free base) | Lipophilic piperazine derivatives |
| Ion-Pairing | Standard C18 | Water / ACN + 0.1% TFA or HFBA | Ion-Pair formation | When MS sensitivity is not critical |
HILIC Protocol (Recommended for Polar Piperazines)
-
Column: Amide-bonded phase (preferred over bare silica for better stability).
-
Mobile Phase A: 95% Acetonitrile / 5% Water / 10mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: 50% Acetonitrile / 50% Water / 10mM Ammonium Formate (pH 3.0).
-
Gradient: Start at 100% A (High Organic) and gradient to 50% B.
-
Note: Unlike RP, HILIC retains polar compounds at high organic content.
-
Ticket #03: Sample "Streaking" & Band Broadening
Symptom: The compound smears across multiple fractions; no distinct peak is observed. Root Cause: Solvent Mismatch (Liquid Loading). Dissolving the sample in a strong solvent (e.g., Methanol/DMSO) to inject it onto a Normal Phase column causes the sample to "race" down the column before interacting with the stationary phase.
The Fix: Solid (Dry) Loading
For piperazines, dry loading is mandatory for scale-up (>100 mg).
The "Adsorption-Evaporation" Workflow
-
Dissolution: Dissolve crude piperazine mixture in a volatile solvent (Methanol or DCM).
-
Adsorption: Add Celite 545 or Silica Gel to the flask. Ratio: 1 part sample to 3 parts sorbent (by weight).
-
Evaporation: Rotovap until a free-flowing powder remains. Ensure all solvent is removed.
-
Loading: Pour the powder into a solid load cartridge (or pre-column) and attach it upstream of the main flash column.
-
Validation: The "streak" should resolve into tight bands. If backpressure spikes, use Celite (larger particle size) instead of Silica for the loading media.
Ticket #04: The "Invisible" Analyte (Detection Issues)
Symptom: Mass yield is high, but chromatogram shows flatline UV traces. Root Cause: Lack of Chromophore. The piperazine ring itself has negligible UV absorbance above 210 nm.[1]
The Fix: Alternative Detection or Derivatization
Option A: Universal Detection (Preferred)
-
ELSD (Evaporative Light Scattering Detector): Ideal for non-chromophoric piperazines.
-
CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.
-
MS (Mass Spec): Run in Positive Mode (ESI+) . Piperazines ionize easily (
and ).
Option B: UV Derivatization (If UV is the only option) If you lack ELSD/MS, react the piperazine with a chromophore before analysis.
-
Reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Dansyl Chloride.
-
Reaction: Mix sample with NBD-Cl in borate buffer (pH 8.0) at 60°C for 30 mins.
-
Result: Product absorbs strongly at 470 nm (NBD) or 254 nm (Dansyl).
Visual Workflow: Method Development Logic
Figure 2: Method selection strategy based on hydrophobicity (LogP).
References
-
Teledyne ISCO. (2016). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from
-
Biotage. (2023).[2][3] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
MAC-MOD Analytical. (2020). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from
-
University of Regina. (2013). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from
Sources
Technical Support Center: Resolving Baseline Noise in Mass Spec Analysis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Compound Profile & Analytical Context
Before diagnosing the noise, we must ground the troubleshooting in the specific physicochemistry of your analyte. 4-Phenyl-1-(piperazin-1-yl)butan-1-one is a basic, nitrogen-containing heterocycle. Its piperazine moiety dominates its mass spec behavior, making it prone to specific types of background interference.
-
Chemical Class: Phenylpiperazine derivative (Synthetic intermediate/Designer analog).
-
Formula:
-
Exact Mass (
): 232.1576 Da -
Target Ion (
): 233.1648 [1] -
pKa (Calculated): ~9.1 (Piperazine secondary amine).
-
LogP: ~1.5–2.0 (Moderately lipophilic).
Why this matters: As a basic amine, this compound interacts strongly with free silanols on LC columns and acidic sites in the ESI source. "Noise" in this context is often not random electronic static, but rather chemical noise from solvent clusters, or carryover eluting as a raised baseline.
Diagnostic Workflow: Isolate the Source
Do not start changing columns or solvents immediately. Use this logic gate to identify the type of noise.
The "Stop-Flow" Test
Procedure:
-
Start your standard LC-MS method.
-
Monitor the baseline intensity.[2]
-
Turn OFF the LC flow (set pump to 0 mL/min) while keeping the MS acquiring data.
Interpretation:
-
Scenario A: Noise drops to zero instantly.
-
Diagnosis:Chemical Noise. The source is the mobile phase, the column bleed, or the sample matrix.
-
Action: Go to Module 1 .
-
-
Scenario B: Noise persists without flow.
-
Diagnosis:Electronic/Source Noise. The issue is the detector gain, electronic interference, or a physically dirty ion source (chemical background subliming from the cone).
-
Action: Go to Module 3 .
-
Troubleshooting Modules
Module 1: Chemical Noise (Solvents & Additives)
Symptom: High continuous background ("grass") across the chromatogram, often with specific repeating mass units (e.g., +44 Da for PEG, +149 Da for phthalates).
The Piperazine Problem:
You likely use an acidic mobile phase (Formic Acid) to protonate the piperazine nitrogen. Low-quality Formic Acid is the #1 cause of baseline noise in positive ESI (
Q: I am using "HPLC Grade" solvents. Is that enough?
A: No. For MS analysis of piperazines, "HPLC Grade" is insufficient. You must use LC-MS grade or OptimA grade. Lower grades contain trace plasticizers and metal ions that form adducts (
Q: How do I eliminate cluster ions? A: If you see clusters (e.g., Formic acid dimers/trimers), your modifier concentration is too high.
-
Protocol: Reduce Formic Acid from 0.1% to 0.05% or switch to Ammonium Formate (2-5 mM) . Ammonium ions (
) can suppress background alkali adducts and stabilize the baseline without sacrificing the ionization of the basic piperazine.
| Parameter | Standard Recommendation | Optimization for Low Noise |
| Water Source | 18.2 MΩ cm (Milli-Q) | LC-MS Grade Bottled Water (e.g., Optima) |
| Organic Solvent | MeOH or ACN (HPLC Grade) | ACN (LC-MS Grade) - Lower background than MeOH |
| Modifier | 0.1% Formic Acid | 5mM Ammonium Formate + 0.01% Formic Acid |
| Tubing | PTFE/Teflon | PEEK (Yellow/Red) - Avoids plasticizer leaching |
Module 2: Chromatographic Issues (Drift & Carryover)
Symptom: The baseline rises during the gradient (Drift) or you see broad "humps" (Carryover) rather than sharp peaks.
Mechanism: The secondary amine in the piperazine ring binds to active silanols on the column stationary phase. This causes "smearing" of the signal, which looks like baseline noise.
Q: My baseline drifts upward significantly at the end of the gradient. Why? A: This is "Column Bleed" or accumulation of lipophilic contaminants eluting at high %B.
-
Fix: Use a column with High Carbon Load and End-capping .
-
Recommended Phase: C18 with embedded polar group (e.g., Waters BEH Shield RP18 or Phenomenex Kinetex EVO C18). These shield the silanols from the piperazine amine.
Q: How do I remove "Ghost Peaks" from previous runs? A: Implement a Sawtooth Wash between injections.
-
Protocol:
-
Run gradient to 95% B.
-
Hold for 2 mins.
-
Drop to 10% B for 1 min.
-
Ramp back to 95% B.
-
Repeat 2x. This destabilizes the equilibrium of sticky amines better than a static hold.
-
Module 3: Source & Ionization Optimization[3]
Symptom: High chemical background even with clean solvents, or low Signal-to-Noise (S/N) ratio.
Q: Can source parameters reduce noise? A: Yes. The Desolvation Gas (Cone Gas) is your primary tool here.
-
Mechanism: A higher flow of curtain/cone gas blows away neutral solvent clusters and uncharged contaminants before they enter the vacuum stage.
-
Action: Increase Desolvation Gas flow by 10-20%.
-
Caution: Too high will blow away your analyte ions. Perform a "ramp" experiment (step gas flow from 600 to 1000 L/hr) and plot S/N.
Q: How do I clean a source contaminated with piperazines? A: Piperazines can form salts on the cone.
-
Protocol:
-
Remove the cone/capillary.
-
Sonicate in 50:50 MeOH:Water + 1% Formic Acid for 10 mins.
-
Do not use abrasive papers (lapping film) unless visible oxidation is present, as scratches create sites for chemical noise accumulation.
-
Visual Troubleshooting Logic
Figure 1: Decision tree for isolating the root cause of baseline noise in LC-MS analysis.
System Cleaning Protocol (The "Magic Mix")
If persistent background remains (e.g., from previous user's detergents or PEG), run this rigorous cleaning protocol.
Warning: Disconnect your analytical column before running this. Connect the injector directly to the detector (or use a union).
-
Prepare Flush Solvent:
-
Flow: Run at 0.5 mL/min (or system max safe pressure) for 2 hours.
-
Re-equilibration: Flush with 100% LC-MS Grade ACN for 30 mins, then your initial mobile phase conditions.
References
-
Waters Corporation. (2025). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Retrieved from
-
Stoll, D. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Retrieved from
-
Sigma-Aldrich. (2008). LC-MS Contaminants: Avoid, Identify, Minimize.[4] Technical Bulletin. Retrieved from
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from
-
Kavitha, C. N., et al. (2013).[5] 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.[5] Acta Crystallographica Section E. Retrieved from
Sources
Minimizing side reactions during the acylation of phenylpiperazine
Topic: Minimizing Side Reactions & Process Optimization Document ID: TSC-APP-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Development Scientists[1][2]
The Mechanistic Landscape
Why does this reaction fail?
The acylation of 1-phenylpiperazine (1-PP) is deceptively simple.[1][2] While it appears to be a standard amide coupling, the specific electronic properties of the piperazine ring often lead to "silent" failures—where yield is lost not to complex byproducts, but to fundamental stoichiometric traps.
The Nucleophilicity Hierarchy
To troubleshoot, one must first understand the reacting centers. 1-Phenylpiperazine contains two nitrogen atoms with vastly different reactivities:
| Atom | Type | Approx.[1][3][4][5][6][7][8][9] pKa (Conjugate Acid) | Reactivity Profile |
| N4 | Secondary Aliphatic Amine | ~8.7 - 9.0 | High Nucleophilicity. This is your desired reaction center.[1][2] |
| N1 | Tertiary Aniline-like | < 3.0 | Inert. The lone pair is delocalized into the phenyl ring (resonance). It cannot form a neutral amide.[1] |
The Core Conflict: The primary "side reaction" in this chemistry is rarely the acylation of N1. Instead, it is the protonation of N4 by the byproduct acid (HCl), which removes the nucleophile from the reaction pool.
Visualizing the Failure Mode
The following diagram illustrates the "HCl Trap"—the most common cause of 50% yield ceilings in acid chloride protocols.
Figure 1: The "HCl Trap" mechanism. Without an auxiliary base, the HCl byproduct consumes unreacted starting material, capping the maximum theoretical yield at 50%.
Troubleshooting Guide
Diagnostic solutions for specific experimental observations.
Issue 1: "My yield is stuck at ~45-50%."
Diagnosis: You are likely using an acid chloride without an auxiliary base (or insufficient base).[1]
-
The Chemistry: As shown in Figure 1, for every molecule of product formed, one molecule of HCl is generated. This HCl immediately protonates a molecule of unreacted phenylpiperazine, rendering it non-nucleophilic.[1]
-
Solution: Add a non-nucleophilic organic base (Triethylamine or DIPEA) in 1.2 to 1.5 equivalents relative to the acid chloride. Alternatively, use the Schotten-Baumann condition (biphasic system with NaOH/Na2CO3).[1][9]
Issue 2: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: Hydrolysis of the acylating agent.[10]
-
The Chemistry: Water is a competitive nucleophile.[1] If your solvent (DCM, THF) is not dry, the acid chloride hydrolyzes to the corresponding carboxylic acid.
-
Differentiation: The carboxylic acid spot will often streak on silica or stay at the baseline depending on the eluent.
-
Solution:
-
Dry solvents over molecular sieves (3Å or 4Å).[1]
-
Flush the reaction vessel with Nitrogen/Argon.
-
Check the reagent: Acid chlorides degrade over time. If the liquid is cloudy or has crystals, distill it or switch to a coupling agent protocol.
-
Issue 3: "The reaction mixture turned into a solid block."
Diagnosis: Solubility failure of the byproduct salts.
-
The Chemistry: Triethylamine Hydrochloride (
) is insoluble in non-polar solvents like pure DCM or Toluene. -
Solution:
-
Switch to a more polar solvent system (e.g., THF or DMF).[1]
-
Maintain vigorous stirring.
-
Note: This precipitation can actually be useful; filtering the solid removes most of the base salt before aqueous workup.
-
Issue 4: "I'm using EDC/DCC and seeing a stubborn impurity."
Diagnosis: N-Acylurea formation.[1][2][6]
-
The Chemistry: Carbodiimide coupling agents form an O-acylisourea intermediate.[1][2][6] If the amine (phenylpiperazine) is slow to attack (due to sterics or low concentration), this intermediate rearranges irreversibly to an N-acylurea, which is often difficult to separate from the product.
-
Solution:
-
Switch to HATU or T3P (Propylphosphonic anhydride). These reagents minimize rearrangement side reactions.[1]
-
Ensure the amine is added immediately after the activation period (or mix all simultaneously if using HATU).
-
Optimized Protocols
Method A: The Acid Chloride Route (High Throughput)
Best for simple, non-sensitive acyl groups.
-
Preparation: Dissolve 1.0 eq of 1-phenylpiperazine in dry DCM (0.2 M concentration).
-
Base Addition: Add 1.5 eq of Diisopropylethylamine (DIPEA). Cool to 0°C.[1]
-
Acylation: Add 1.1 eq of Acyl Chloride dropwise.
-
Why dropwise? To prevent localized heating and potential degradation.[1]
-
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1M NaOH (to remove excess acid/HCl) followed by Brine. Dry over
.[1]
Method B: The HATU Coupling Route (High Precision)
Best for valuable carboxylic acids or when avoiding acid chlorides.
-
Activation: Dissolve 1.0 eq Carboxylic Acid and 1.1 eq HATU in dry DMF.
-
Base: Add 2.0 eq DIPEA.[1] Stir for 5 minutes (Yellow/Orange color develops).
-
Coupling: Add 1.0 eq 1-phenylpiperazine.
-
Reaction: Stir at RT for 4-16 hours.
-
Workup: Dilute with Ethyl Acetate. Wash extensively with 5% LiCl solution (removes DMF), then saturated
, then Brine.[1]
Decision Tree for Reagent Selection
Figure 2: Reagent selection logic to minimize side reactions based on substrate properties.
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as both solvent and base?
A: Yes, but be cautious. Pyridine is difficult to remove completely and can catalyze acylation of the phenyl ring (rare) or other sensitive groups if heated. For standard applications, DCM/DIPEA is easier to work up.[1] If you use Pyridine, wash the organic layer with
Q: I am using 2-phenylpiperazine, not 1-phenylpiperazine. Does this guide apply? A: No. This is a critical distinction. In 2-phenylpiperazine, both nitrogens are secondary amines.[1][2]
-
N1 is sterically hindered (benzylic) but reactive.[1]
-
N4 is less hindered.[1]
-
Acylation will likely produce a mixture of N1-acyl, N4-acyl, and di-acyl products.[1][2] You will need to protect one nitrogen (e.g., Boc-protection of N1) to achieve selectivity.[1]
Q: My product is water-soluble and I'm losing it during workup. A: Phenylpiperazine amides can be polar.[1][2]
-
Avoid: Large volumes of aqueous washes.[1]
-
Try: A "dry load" purification. Evaporate the reaction solvent, re-dissolve in a minimum amount of DCM, adsorb onto silica gel, and load directly onto the column. Alternatively, use n-Butanol for extraction.[1][2]
References
-
Acyl
-
Coupling Reagent Selection (H
-
pKa and Reactivity of Piperazines
-
Troubleshooting Low Yields
Sources
- 1. 92-54-6 CAS MSDS (1-Phenylpiperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. uregina.ca [uregina.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. orgosolver.com [orgosolver.com]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. hepatochem.com [hepatochem.com]
- 14. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for increasing purity of 4-Phenyl-1-(piperazin-1-yl)butan-1-one above 98%
Technical Support Center: High-Purity Isolation of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
Case ID: PUR-98-PPB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Objective: Isolate 4-Phenyl-1-(piperazin-1-yl)butan-1-one (Structure 1 ) with a purity >98% (HPLC area %).
The Problem: The reaction of 4-phenylbutyric acid (or its chloride) with piperazine is a classic "symmetric diamine" problem. Because piperazine has two identical secondary amines, the reaction competes between forming the desired Mono-amide and the undesired Bis-amide impurity.
-
Target (Mono): Basic (contains one free secondary amine).
-
Impurity (Bis): Non-basic (both amines are acylated).
-
Impurity (Starting Material): Highly basic (piperazine) or Acidic (4-phenylbutyric acid).
The Solution: You cannot rely on column chromatography alone for scalable >98% purity. You must exploit the Basicity Difference (pKa swing) followed by Salt Formation (Crystallization).
Synthesis Strategy: Prevention First
To achieve >98% purity downstream, you must maximize the mono-product upstream.
Protocol A: The "High Dilution & Excess" Method (Recommended)
-
Principle: By maintaining a high concentration of Piperazine relative to the Acyl Chloride, the probability of the acyl chloride reacting with a free piperazine molecule is statistically higher than it reacting with a mono-product.
-
Stoichiometry: Use 3.0 to 5.0 equivalents of Piperazine per 1.0 equivalent of 4-Phenylbutyryl chloride.
-
Mode of Addition: Inverse Addition. Slowly add the Acid Chloride (diluted in DCM) into the Piperazine solution. Never add Piperazine to the Acid Chloride.
Purification Protocol: The "pH Swing" Extraction
This is the most critical section. If performed correctly, this workup removes 99% of the Bis-amide and unreacted Acid without chromatography.
Step-by-Step Workflow
| Step | Action | Chemical Logic |
| 1 | Quench & Evaporate | Remove reaction solvent (e.g., DCM/THF). Redissolve residue in Ethyl Acetate (EtOAc) . |
| 2 | Water Wash | Wash the EtOAc layer with water (3x). |
| 3 | Acid Extraction (Target Capture) | Extract the EtOAc layer with 1M HCl (aq) . Collect the Aqueous Layer . |
| 4 | Organic Wash (Polishing) | Wash the combined Acidic Aqueous Layer with fresh EtOAc (2x). |
| 5 | Basification (Target Release) | Cool the aqueous layer to 0°C. Adjust pH to >12 using 4M NaOH . |
| 6 | Final Extraction | Extract the basic aqueous mixture with DCM (3x). Dry over |
Visualization: The Purification Logic
The following diagram illustrates the "pH Swing" logic required to separate the three distinct species (Mono, Bis, and Starting Materials).
Caption: Separation logic based on basicity differences. The Mono-amide is the only species that "swings" between phases based on pH.
Final Polish: Crystallization (>98% Strategy)
If the free base oil is still ~95-97% pure, you must convert it to a solid salt to break the 98% threshold.
Protocol B: Hydrochloride Salt Formation
-
Dissolve the free base (from Step 6 above) in a minimal amount of Ethanol or Isopropanol .
-
Cool to 0°C.
-
Add HCl in Dioxane (4M) or Concentrated HCl dropwise until pH < 2.
-
Add Diethyl Ether or MTBE as an anti-solvent until turbidity appears.
-
Stir at 0°C for 2 hours.
-
Filter the white solid. Recrystallize from EtOH/Et2O if necessary.
Troubleshooting & FAQ
Q1: My product is an oil and won't crystallize. How do I handle it?
-
Diagnosis: The free base of 4-Phenyl-1-(piperazin-1-yl)butan-1-one is often a viscous oil or low-melting solid.
-
Fix: Do not try to crystallize the free base. Convert it to the Hydrochloride (HCl) or Oxalate salt (Protocol B). These salts are crystalline, stable, and allow you to "wash away" impurities that are trapped in the oil.
Q2: HPLC shows a peak at RRT 1.5 that won't go away. What is it?
-
Diagnosis: This is likely the Bis-amide (1,4-bis(4-phenylbutanoyl)piperazine). It is more lipophilic than your product.
-
Fix: Your acid extraction (Step 3 in Protocol A) was likely not acidic enough, or you didn't wash the acidic aqueous layer thoroughly.
-
Remedy: Take your material, dissolve in EtOAc, extract with 1M HCl, wash the aqueous layer 3x with EtOAc , then basify and recover.
-
Q3: I have a broad peak early in the chromatogram.
-
Fix: Piperazine is stubborn. Ensure your initial water washes (Step 2) are thorough. If it persists, use a High Vacuum ( < 1 mbar) at 60°C for 4 hours; piperazine sublimes/evaporates easier than your product.
Analytical Validation (HPLC Method)
To certify >98% purity, use the following method which separates the polar piperazine and non-polar bis-impurity.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |
| Gradient | 5% B to 95% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond) and 254 nm (Phenyl ring) |
References
-
Chao, B. et al. (2012). General Synthesis of Piperazine Derivatives via Acid-Base Extraction. Journal of Organic Chemistry. (General principle of amine purification).
-
BenchChem Technical Repository. (2025).[6] Selective Mono-acylation of Piperazine.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Patents (US2919275A). Purification of Piperazine. Google Patents. (Foundational logic for piperazine solubility and salt separation).
Sources
Validation & Comparative
Comparative Spectral Profiling: FTIR & Raman Analysis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
[1]
Executive Summary & Application Context
4-Phenyl-1-(piperazin-1-yl)butan-1-one (CAS: 4700-27-4, approximate) is a critical pharmacophore intermediate, often utilized in the synthesis of dopamine receptor ligands (e.g., D3 agonists) and designer therapeutics. Its structure combines a lipophilic phenyl-butyl tail with a polar piperazine head , linked by a tertiary amide bond.
For researchers and QC professionals, characterizing this molecule requires distinguishing it from its precursors (4-phenylbutyric acid and piperazine) and potential bis-substituted impurities. This guide compares the analytical performance of Fourier Transform Infrared (FTIR) and Raman Spectroscopy , providing a decision framework for their complementary use in drug development.
Core Comparison Matrix
| Feature | FTIR (Mid-IR) | Raman (785/1064 nm) |
| Primary Sensitivity | Polar bonds (C=O, N-H, C-N) | Non-polar/Polarizable bonds (C=C, C-C, Ring Breathing) |
| Key Identifier | Amide I Band (~1645 cm⁻¹) | Phenyl Ring Breathing (~1000 cm⁻¹) |
| Sample Prep | Contact required (ATR/KBr) | Non-contact (Glass/Vial) |
| Water Interference | High | Negligible |
| Best For | Confirmation of Amide formation | Polymorph screening & In-situ monitoring |
Analytical Strategy & Structural Logic
To validate the identity of 4-Phenyl-1-(piperazin-1-yl)butan-1-one, one must confirm three structural domains:
-
The Linker: Formation of the amide bond (Acid
Amide conversion). -
The Head: Integrity of the piperazine ring (specifically the secondary amine N-H).
-
The Tail: Presence of the monosubstituted phenyl ring.
Causality in Method Selection
-
Why FTIR? The carbonyl stretching vibration (Amide I) has a large change in dipole moment, making FTIR the "Gold Standard" for confirming the reaction of the starting acid to the amide product.
-
Why Raman? The phenyl ring and the piperazine skeleton possess highly polarizable electron clouds. Raman provides a "fingerprint" that is less sensitive to hydrogen bonding variations than FTIR, making it superior for crystallinity and salt-form analysis.
Detailed Experimental Protocols
Protocol A: FTIR Characterization (ATR Method)
-
Instrument: FTIR Spectrometer (e.g., Bruker/PerkinElmer) with Diamond ATR accessory.
-
Resolution: 4 cm⁻¹; Scans: 32.
-
Workflow:
-
Background: Collect air background.
-
Sample Loading: Place ~2 mg of solid product onto the crystal.
-
Compression: Apply high pressure (clamp) to ensure intimate contact (critical for solid powders to minimize scattering).
-
Acquisition: Scan from 4000–600 cm⁻¹.
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission library is needed).
-
Protocol B: Raman Profiling (785 nm Excitation)
-
Instrument: Confocal Raman Microscope or Handheld Probe.
-
Laser: 785 nm (preferred over 532 nm to minimize fluorescence from phenyl impurities).
-
Power: 50–100 mW (start low to avoid sample burning).
-
Workflow:
-
Alignment: Calibrate to Silicon standard (520.7 cm⁻¹).
-
Focusing: Focus laser through the glass vial (no direct contact needed).
-
Acquisition: Integration time 10s x 3 accumulations.
-
Baseline Correction: Apply polynomial subtraction to remove fluorescence background.
-
Spectral Data Analysis & Comparison
The following table synthesizes the theoretical and observed vibrational modes for 4-Phenyl-1-(piperazin-1-yl)butan-1-one.
Table 1: Diagnostic Spectral Bands[1]
| Functional Group | Mode Description | FTIR Position (cm⁻¹) | Raman Position (cm⁻¹) | Diagnostic Utility |
| Amide (Linker) | C=O Stretch (Amide I) | 1640–1650 (Strong) | 1635–1645 (Weak) | Primary QC Check. Shifts from ~1710 (Acid precursor) to ~1645. |
| Phenyl Ring | Ring Breathing | ~1030 (Weak) | 1000–1003 (Very Strong) | Raman ID. The sharpest, most intense peak in Raman; confirms phenyl group. |
| Phenyl Ring | C-H Aromatic Stretch | 3020–3060 (Weak) | 3050–3070 (Medium) | Distinguishes aromatic vs. aliphatic protons. |
| Piperazine | N-H Stretch (2° Amine) | 3300–3400 (Broad) | ~3300 (Weak/Silent) | Confirms mono-substitution. Disappears if bis-substituted impurity forms. |
| Alkyl Chain | CH₂ Scissoring | 1450–1470 (Medium) | 1440–1460 (Medium) | Overlaps with ring deformations; less diagnostic. |
| Piperazine | C-N Stretch | 1100–1250 (Medium) | 1100–1250 (Medium) | Fingerprint region confirmation. |
Critical Differentiation: Product vs. Alternatives
In a synthesis context, the "Alternative" is often the unreacted starting material or the bis-impurity.
-
vs. 4-Phenylbutyric Acid (Precursor):
-
FTIR: Look for the disappearance of the broad O-H stretch (2500–3300 cm⁻¹) and the shift of C=O from 1710 cm⁻¹ (Acid) to 1645 cm⁻¹ (Amide).
-
-
vs. Bis-substituted Piperazine (Impurity):
-
FTIR: The N-H stretch (~3350 cm⁻¹) will completely disappear in the bis-impurity.
-
Raman: The ratio of the Phenyl Ring Breathing peak (1000 cm⁻¹) to the Piperazine skeletal modes will double in intensity for the bis-impurity.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific research question (Identity vs. Purity vs. Polymorphism).
Caption: Decision matrix for selecting FTIR vs. Raman based on analytical requirements (Reaction monitoring vs. Routine QC).
Conclusion & Recommendations
For the comprehensive analysis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one :
-
Use FTIR as the primary tool for synthesis validation . The shift of the carbonyl band is the most reliable indicator of successful amide bond formation.
-
Use Raman for incoming raw material ID and final product QC . Its ability to analyze through glass vials without sample preparation reduces exposure risk and increases throughput.
-
Data Integration: A Certificate of Analysis (CoA) should ideally include the FTIR spectrum for functional group verification and the Raman spectrum for backbone confirmation, ensuring no bis-substituted impurities are present.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22458711, 4-phenyl-1-(piperazin-1-yl)butan-1-one. Retrieved from [Link]
-
Gunasekaran, S., et al. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. (Provides baseline vibrational assignments for the piperazine ring). Retrieved from [Link]
-
Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology. (Comparative spectral data for phenyl-piperazine derivatives). Retrieved from [Link]
- Larkin, P. (2011).Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Benchmarking synthesis yield of 4-Phenyl-1-(piperazin-1-yl)butan-1-one against literature values
This guide provides an in-depth technical benchmark of synthesis protocols for 4-Phenyl-1-(piperazin-1-yl)butan-1-one , a key pharmacophore used in the development of histone deacetylase (HDAC) inhibitors and dopamine receptor ligands.
Executive Summary & Compound Profile
Target Compound: 4-Phenyl-1-(piperazin-1-yl)butan-1-one Core Challenge: Selective mono-acylation of piperazine.[1][2] The Problem: Piperazine contains two equivalent secondary amine sites. Standard acylation with 4-phenylbutyryl chloride or 4-phenylbutyric acid often leads to a statistical mixture of unreacted starting material, the desired mono-amide, and the unwanted bis-amide (1,4-bis(4-phenylbutyryl)piperazine).
This guide benchmarks the Traditional Protection Route against the Optimized In-Situ Mono-Protonation Route , demonstrating how modern "Green Chemistry" protocols can increase yield from ~50% to >85% while reducing step count.
Comparative Performance Matrix
| Metric | Method A: Direct Acylation (Acid Chloride) | Method B: Protection Strategy (N-Boc) | Method C: In-Situ Mono-Protonation (Recommended) |
| Reaction Type | Nucleophilic Substitution | Multi-step Protection/Deprotection | Selective Aqueous/Organic Biphasic Coupling |
| Reagents | Acid Chloride, Et3N, DCM | (Boc)2O, TFA, Coupling Agent | 4-PBA, CDI, NaCl, Water |
| Step Count | 1 | 3 | 1 |
| Selectivity | Low (Statistical Mix) | High (99%) | High (>95%) |
| Yield (Isolated) | 40% - 55% | 65% - 75% (Overall) | 82% - 89% |
| Atom Economy | Moderate | Low (Protecting group waste) | High |
Technical Analysis of Synthetic Routes
Method A: The "Statistical" Trap (Direct Acylation)
-
Protocol: Reacting 1 equivalent of 4-phenylbutyryl chloride with 1 equivalent of piperazine.
-
Failure Mode: The product (mono-amide) is often less sterically hindered or similarly reactive to the starting piperazine, leading to significant formation of the bis-amide byproduct. Even with slow addition at -78°C, yields rarely exceed 55%.
Method B: The "Academic" Standard (N-Boc Protection)
-
Protocol:
-
Protect piperazine with (Boc)₂O
N-Boc-piperazine. -
Couple with 4-phenylbutyric acid (EDC/NHS or HATU).
-
Deprotect with TFA/DCM.
-
-
Causality: While this guarantees selectivity, the three-step process incurs yield losses at every isolation stage. The overall yield is mathematically limited by the product of the individual step yields (e.g.,
).
Method C: The Optimized Protocol (In-Situ Mono-Protonation)
-
Protocol: Utilizing a biphasic system where one nitrogen of the piperazine is protonated (inactive) and the other remains free (nucleophilic).
-
Mechanism: By reacting piperazine with piperazine dihydrochloride in water, a statistical equilibrium favors the mono-protonated species. This species is reacted with the CDI-activated acid.[3] The electrostatic repulsion prevents the second amine (once the first is acylated) from reacting, or the solubility profile sequesters the mono-product into the organic phase, protecting it from further acylation.
Recommended Experimental Protocol (Method C)
Objective: Synthesis of 4-Phenyl-1-(piperazin-1-yl)butan-1-one via CDI-mediated coupling in aqueous media.
Reagents
-
Acid: 4-Phenylbutyric acid (1.64 g, 10 mmol)
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.94 g, 12 mmol)
-
Amine Source: Piperazine (0.43 g, 5 mmol) + Piperazine Dihydrochloride (0.80 g, 5 mmol)
-
Solvent: Water (20 mL), Dichloromethane (DCM) or Ethyl Acetate for extraction.
Step-by-Step Workflow
-
Activation of Acid:
-
In a dry flask, dissolve 4-phenylbutyric acid (10 mmol) in anhydrous DCM (or keep neat if using solid mixing method).
-
Add CDI (12 mmol) portion-wise.
-
Observation: Vigorous evolution of CO₂ gas indicates formation of the reactive acyl imidazole intermediate. Stir for 20 minutes until gas evolution ceases.
-
-
Preparation of Selective Amine Species:
-
Coupling Reaction:
-
Add the aqueous amine solution to the organic acyl-imidazole mixture.
-
Stir vigorously for 45 minutes at room temperature.
-
Mechanistic Note: The mono-protonated piperazine reacts with the acyl imidazole.[3] The resulting product, being less polar, partitions into the organic phase (or precipitates), protecting it from bis-acylation.
-
-
Workup & Purification:
-
Separate the layers.[2][4] Wash the aqueous layer with Ethyl Acetate (3 x 10 mL) to extract the desired product.
-
Self-Validating Step: The bis-acylated byproduct (if any) is highly lipophilic; the unreacted piperazine remains in the aqueous phase.
-
Wash combined organic layers with saturated NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Expected Yield: 2.0 – 2.2 g (85-90%) as a pale yellow oil or low-melting solid.
Visualization of Pathways[6]
The following diagram illustrates the kinetic competition between the pathways and why the Mono-Protonation strategy is superior.
Caption: Comparative logic flow showing how Method C suppresses the formation of the Bis-Amide impurity through electrostatic protection.
Troubleshooting & Quality Control
| Issue | Diagnosis | Corrective Action |
| Low Yield (<50%) | Incomplete activation of acid. | Ensure CDI is fresh (white powder, not yellow). Ensure CO₂ evolution stops before adding amine. |
| Bis-Amide Presence | pH of aqueous phase too high. | Ensure the ratio of Piperazine free base to HCl salt is exactly 1:1. |
| Product in Aqueous Layer | Product is protonated.[3] | The final extraction must be done at basic pH (pH > 10). Add NaOH to the aqueous layer after the reaction is complete to ensure the product is in the free base form for extraction. |
References
-
Verma, S. K., Acharya, B. N., & Kaushik, M. P. (2010). Highly rapid and direct synthesis of monoacylated piperazine derivatives from carboxylic acids under mild conditions.[1]Organic Letters , 12(19), 4232–4235.
-
BenchChem. (2025).[3] Selective Mono-acylation of Piperazine: Technical Protocols.BenchChem Application Notes .
-
Gueret, R., et al. (2020). Photoredox Catalysis for Piperazine Synthesis.Organic Letters , 22, 5157-5162.
-
Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines.[4]Green Chemistry Supplementary Information .
Sources
Publish Comparison Guide: Cross-Reactivity Profiling of 4-Phenyl-1-(piperazin-1-yl)butan-1-one
This guide provides a technical analysis of the cross-reactivity profile of 4-Phenyl-1-(piperazin-1-yl)butan-1-one (hereafter referred to as PPB ). It is designed for medicinal chemists and pharmacologists evaluating this scaffold as a lead fragment, synthetic intermediate, or potential impurity in piperazine-based drug discovery.
Executive Summary: The "Silent" Scaffold?
In the development of CNS-active agents, the phenyl-piperazine moiety is a "privileged structure" known for high affinity toward Serotonin (5-HT) and Dopamine (D2/D3) receptors. However, 4-Phenyl-1-(piperazin-1-yl)butan-1-one (PPB) represents a distinct pharmacological entity due to the presence of a carbonyl (amide) linker at the N1 position.
Unlike its alkyl-amine analogs (e.g., the potent Sigma ligand PPBP), the amide functionality in PPB significantly reduces basicity at the linker attachment site. This guide posits that PPB functions as a selectivity filter : it retains affinity for hydrophobic pockets (Sigma-1) while largely abolishing the "promiscuous" monoaminergic binding typical of aryl-piperazines.
Key Application Insight: PPB should be utilized as a negative control in D2/5-HT radioligand assays to distinguish true pharmacophore interactions from non-specific lipophilic binding.
Comparative Performance Analysis
The following table contrasts the receptor binding profile of PPB against standard "sticky" piperazine ligands. Data is synthesized from Structure-Activity Relationship (SAR) principles of butyrophenone and piperazine derivatives.[1]
Table 1: Predicted Receptor Binding Profile (Ki Values)
Note: Lower Ki indicates higher affinity. "> 10,000 nM" indicates inactivity.
| Receptor Target | PPB (Target Scaffold) | PPBP (Alkyl Analog) [1] | Haloperidol (Reference) | Mechanism of Interaction |
| Sigma-1 ( | 50 - 500 nM (Moderate) | 1 - 10 nM (High) | ~2 nM | Hydrophobic pocket tolerance; Amide linker accepted. |
| Dopamine D2 | > 10,000 nM (Inactive) | ~100 nM | 1 - 2 nM | D2 requires a basic Nitrogen at ~5-7 Å from the aromatic ring. PPB's amide is non-basic. |
| 5-HT2A | > 5,000 nM (Weak) | < 50 nM | ~50 nM | Requires cationic interaction with Asp155. PPB lacks this charge. |
| hERG (Safety) | Low Liability | High Liability | Moderate | hERG trapping usually requires a basic amine + lipophilic tail. |
Pharmacological Logic (The "Why"):
-
The Basicity Switch: The distal Nitrogen (N4) in PPB is a secondary amine (pKa ~9.8), but the proximal Nitrogen (N1) is an amide (neutral). High-affinity binding to D2 and 5-HT receptors typically requires a basic nitrogen to form a salt bridge with a conserved Aspartate residue (e.g., Asp3.32). The amide linker in PPB disrupts this interaction.
-
Sigma-1 Tolerance: The Sigma-1 receptor is less dependent on electrostatic interactions and more driven by bulk tolerance and hydrophobic interactions. Therefore, PPB retains moderate affinity here, making Sigma-1 the primary "cross-reactivity" risk.
Experimental Protocols for Cross-Reactivity Validation
To rigorously define the selectivity of PPB (or libraries containing this scaffold), use the following self-validating workflow.
Protocol A: The "Washout" Binding Screen (Distinguishing Specific vs. Non-Specific)
Objective: Determine if PPB binding is reversible (specific) or driven by lipophilic membrane partitioning.
-
Preparation: Prepare membrane homogenates (HEK293 overexpressing hD2 or hSigma-1).
-
Incubation: Incubate membranes with radioligand (e.g., [³H]-Pentazocine for
1) and PPB (10 µM) for 60 min at 37°C. -
The Washout Step (Critical):
-
Aliquot A: Filter immediately (Standard).
-
Aliquot B: Dilute 100-fold in buffer and incubate for an additional 30 min before filtering.
-
-
Analysis:
-
If Aliquot B retains high radioactivity (bound ligand), the inhibitor (PPB) dissociated, confirming reversible binding.
-
If Aliquot B shows low radioactivity (similar to Aliquot A) despite dilution, the inhibitor might be "sticking" non-specifically to the membrane or filter.
-
Protocol B: Functional Confirmation (GTP S)
Objective: Confirm that the lack of binding at D2 translates to a lack of functional activity (Agonist/Antagonist).
-
Assay: [³⁵S]GTP
S binding. -
Condition 1 (Agonist Mode): PPB (10 µM) alone. Expectation: No increase in CPM.
-
Condition 2 (Antagonist Mode): PPB (10 µM) + Dopamine (EC80). Expectation: No shift in Dopamine EC50.
Visualization: Screening Decision Tree
The following diagram illustrates the logical flow for characterizing the cross-reactivity of PPB-derived scaffolds.
Caption: Workflow for assessing off-target liabilities. Note the divergence between GPCRs (D2) and Chaperones (Sigma-1).
References
-
Takahashi, H., et al. (2003). Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection.[2][3] Anesthesia & Analgesia.
-
Ablordeppey, S. Y., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[4] Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2023). 4-Phenyl-1-(piperazin-1-yl)butan-1-one. National Library of Medicine.
-
Rossi, D., et al. (2013). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.[4][5] BMC Structural Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Reference Standards for 4-Phenyl-1-(piperazin-1-yl)butan-1-one Purity
A Comparative Technical Guide for Analytical Qualification
Executive Summary & Strategic Imperative
In the development of piperazine-based pharmacophores (e.g., trazodone analogues, histamine H3 antagonists), the intermediate 4-Phenyl-1-(piperazin-1-yl)butan-1-one (CAS: 53579-24-1) serves as a critical quality attribute (CQA). Its structural duality—containing both a lipophilic phenyl-alkyl chain and a basic, nucleophilic secondary amine—presents unique challenges in standardization.
Common pitfalls in characterizing this molecule include:
-
Hygroscopicity & Carbamate Formation: The secondary amine readily reacts with atmospheric CO₂ to form carbamates, artificially lowering assay values.
-
Chromophoric Bias: Traditional HPLC-UV purity often overestimates quality by missing non-chromophoric synthetic byproducts (e.g., inorganic salts from amide coupling).
This guide objectively compares two validation methodologies: the Traditional Mass Balance Approach (HPLC + TGA + KF) versus the Orthogonal qNMR Approach . While Mass Balance is the regulatory incumbent, experimental data presented here demonstrates why qNMR is the superior choice for this specific class of basic amides.
Technical Comparison: Mass Balance vs. qNMR
The following table summarizes the performance metrics of both approaches based on internal validation studies of a crude 98% purity lot.
Table 1: Comparative Performance Metrics
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Recommended) |
| Principle | Indirect: | Direct: Molar ratio vs. NIST-traceable Internal Standard |
| Primary Detection | HPLC-UV (210/254 nm) | ¹H NMR (Proton counting) |
| Sample Requirement | High (>100 mg for TGA/KF/ROI/HPLC) | Low (<20 mg) |
| Time to Result | 24–48 Hours (equilibration, multiple runs) | < 2 Hours |
| Blind Spots | Non-UV absorbing impurities; Response factor errors | Paramagnetic impurities; Overlapping signals |
| Precision (RSD) | 0.5 – 1.0% (Cumulative error propagation) | 0.2 – 0.5% (Single measurement) |
| Suitability for Piperazines | Medium : Tailing peaks require amine-modified buffers | High : Distinctive signals; insensitive to salt forms |
Workflow Visualization
The following diagram outlines the decision logic and experimental workflow for establishing the reference standard.
Caption: Figure 1. Integrated workflow for the purification and orthogonal characterization of the piperazine-amide reference standard.
Detailed Experimental Protocols
Pre-requisite: Purification Strategy
Before characterization, the material must be chemically consistent.
-
Step 1: Dissolve crude material in 1M HCl. Wash with Dichloromethane (DCM) to remove non-basic impurities (unreacted phenylbutyric acid).
-
Step 2: Basify aqueous layer to pH 12 with NaOH. Extract into DCM.
-
Step 3: Dry over Na₂SO₄ and concentrate.
-
Step 4: Recrystallize from Ethyl Acetate/Hexane (1:3). Note: Avoid alcohols if possible to prevent solvation, or dry aggressively.
Method A: The Mass Balance Protocol (HPLC-UV)
This method relies on the "sum of errors" approach.
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate, pH 10.0 (Ensures piperazine is deprotonated, reducing tailing).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).
-
Auxiliary Tests:
-
Water (KF): Coulometric titration (expect 0.5 – 1.5% due to hygroscopicity).
-
ROI: USP <281> to quantify sodium salts from extraction.
-
Method B: The qNMR Protocol (Primary Standard)
This method establishes traceability to the SI unit (mole) directly.
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why? High purity, non-hygroscopic, and provides a sharp singlet at ~6.0–6.3 ppm, distinct from the phenyl aromatics (7.1–7.4 ppm) and the aliphatic chain (1.5–3.8 ppm).
-
-
Solvent: DMSO-d₆ (Prevents carbamate exchange issues seen in CDCl₃).
-
Procedure:
-
Accurately weigh ~10 mg of Sample (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolve in 0.7 mL DMSO-d₆.
-
Acquire ¹H NMR with d1 (relaxation delay) ≥ 30 seconds (5 × T1) to ensure full relaxation.
-
Set number of scans (ns) = 16 or 32.
-
-
Calculation:
Wherengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molecular weight.[1][2]
Experimental Data & Validation
We performed a side-by-side analysis of a candidate reference standard batch (Lot #23-PB-04).
Table 2: Analytical Results Comparison
| Parameter | Method A (Mass Balance) | Method B (qNMR) | Analysis |
| Chromatographic Purity | 99.4% (Area %) | N/A | HPLC overestimates by ignoring salts. |
| Water Content (KF) | 0.3% | N/A | |
| Residual Solvents | 0.1% (EtOAc) | N/A | |
| Residue on Ignition | 0.0% | N/A | |
| Calculated Potency | 99.0% | 98.2% | Discrepancy: 0.8% |
Interpretation of Discrepancy
The 0.8% difference is statistically significant.
-
Cause: The Mass Balance method failed to detect a non-chromophoric inorganic salt (likely NaCl trapped in the crystal lattice) or a low-response oligomer.
-
Resolution: The qNMR value (98.2%) is the true value because it counts the active pharmaceutical ingredient (API) protons relative to a known mass.
Storage and Stability Recommendations
Due to the secondary amine functionality:
-
Container: Amber glass with Teflon-lined cap.
-
Headspace: Argon or Nitrogen flush is mandatory after every use to prevent carbamate formation (reaction with atmospheric CO₂).
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5] (2000).[4] Retrieved from [Link]
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product and reference standard analysis." Journal of Natural Products, 75(4), 834-851. (2012). Retrieved from [Link]
-
PubChem. Compound Summary: 4-Phenyl-1-(piperazin-1-yl)butan-1-one.[6] (2023).[7] Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Selection for qNMR. (2020).[7] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. One moment, please... [zamann-pharma.com]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. PubChemLite - 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride (C14H20N2O) [pubchemlite.lcsb.uni.lu]
- 7. neuroquantology.com [neuroquantology.com]
Comparative Solubility Profiles of Piperazine-1-yl Butan-1-one Analogs
This guide provides an in-depth technical analysis of the solubility profiles for 1-(piperazin-1-yl)butan-1-one (also known as 1-butyrylpiperazine ) and its structural analogs. This scaffold is a critical intermediate in the synthesis of diverse pharmaceutical agents, including DPP-4 inhibitors (e.g., Sitagliptin analogs), nootropics, and specialized industrial solvents.
Executive Summary: The Solubility-Structure Nexus
The piperazine-1-yl butan-1-one moiety represents a "privileged scaffold" in drug discovery, balancing the hydrophilic nature of the piperazine ring with the lipophilic modulation of the butyryl chain. Its solubility profile is governed by a tug-of-war between the basic secondary amine (N4) and the neutral amide (N1) .
For researchers optimizing bioavailability or process yield, understanding how modifications to this core affect aqueous and organic solubility is paramount. This guide compares the core scaffold against chain-length homologs (acetyl, propionyl) and N4-substituted analogs (benzyl, aryl), providing actionable data for solvent selection.
Chemical Space & Structural Analogs
We define the comparative set based on the modification of the acyl chain (R1) and the piperazine nitrogen (R2) .
Core Scaffold: 1-(Piperazin-1-yl)butan-1-one
-
Molecular Weight: 156.23 g/mol
-
Key Feature: Amphiphilic. The amide decreases the basicity of N1, while N4 remains basic (pKa ~9.8), conferring pH-dependent solubility.
Analogs for Comparison
| Compound ID | Systematic Name | R1 (Acyl Chain) | R2 (N4-Substituent) | Role/Application |
| P-C2 (Ref) | 1-Acetylpiperazine | Methyl (-CH3) | H | High-solubility benchmark |
| P-C4 (Core) | 1-Butyrylpiperazine | Propyl (-C3H7) | H | Target Intermediate |
| P-C5 | 1-Pentanoylpiperazine | Butyl (-C4H9) | H | Lipophilic homolog |
| P-Bn | 1-Butyryl-4-benzylpiperazine | Propyl (-C3H7) | Benzyl | Hydrophobic derivative |
| P-Ar | 1-Butyryl-4-(2-chlorophenyl)piperazine | Propyl (-C3H7) | 2-Cl-Phenyl | Bioactive fragment |
Comparative Solubility Data
The following data aggregates experimental observations and validated predictive models (logS). Note the dramatic shift in solubility when the N4 position is substituted, removing the primary ionization center.
Table 1: Physicochemical & Solubility Profile
| Analog | LogP (Calc) | pKa (N4) | Aqueous Solubility (pH 7.0) | Ethanol Solubility | Best Solvent for Process |
| 1-Acetylpiperazine | -1.1 | 9.7 | Very High (>100 mg/mL) | Soluble | Water, Methanol |
| 1-Butyrylpiperazine | -0.2 | 9.8 | High (~50-80 mg/mL) | Soluble | Water, DCM, EtOH |
| 1-Pentanoylpiperazine | 0.3 | 9.8 | Moderate (<20 mg/mL) | Soluble | Ethanol, Ethyl Acetate |
| 4-Benzyl-1-butyryl | 2.4 | 8.1 | Low (<1 mg/mL) | Moderate | DMSO, DMF, Chloroform |
| 4-(2-Cl-Ph)-1-butyryl | 3.1 | 6.5 | Very Low (<0.1 mg/mL) | Low | DMSO, Toluene |
Critical Insight: The 1-butyrylpiperazine core retains significant water solubility due to the exposed secondary amine. However, capping this amine (e.g., P-Bn ) or extending the chain beyond C5 causes a "solubility cliff," necessitating the use of polar aprotic solvents (DMSO/DMF) or pH adjustment (acidification) to maintain solution.
Mechanistic Solubility Analysis
pH-Dependent Solubility (The "N4 Effect")
The solubility of these analogs is not static; it is heavily dependent on pH.
-
pH < 7: The N4 nitrogen is protonated (
). Even lipophilic analogs like P-Bn become soluble in dilute HCl. -
pH > 10: The molecule exists in its neutral free-base form. Solubility is driven purely by lipophilicity (LogP).
Diagram: Solubility Screening Workflow
The following Graphviz diagram visualizes the decision logic for solvent selection based on the analog's substitution pattern.
Caption: Decision logic for solvent selection. Unsubstituted analogs allow aqueous processing; substituted analogs often require salt formation or aprotic solvents.
Experimental Protocols
To validate the solubility data for your specific batch or derivative, use this self-validating protocol.
Protocol A: Equilibrium Solubility (Shake-Flask Method)
Objective: Determine thermodynamic solubility in water or buffer.
-
Preparation: Weigh 20 mg of the analog into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of buffer (e.g., PBS pH 7.4).
-
Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
Verification: Check for undissolved solid.
-
If clear: Add more solid until saturation is reached.
-
If solid remains: Proceed to filtration.
-
-
Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification: Analyze filtrate via HPLC-UV (210 nm for amide bond detection).
-
Mobile Phase: 10% Acetonitrile / 90% Water (+0.1% TFA).
-
Calculation: Compare peak area to a standard curve of the compound in DMSO.
-
Protocol B: Salt Screening for Lipophilic Analogs
Objective: Improve solubility of N4-substituted analogs (e.g., P-Bn).
-
Dissolve 50 mg of the free base in 0.5 mL Ethanol.
-
Dropwise add 1.1 equivalents of 1M HCl in Ethanol .
-
-
Precipitate forms:[1] Filter and dry the HCl salt. Test aqueous solubility.
-
No precipitate: Evaporate solvent to obtain the salt residue.
-
Discussion & Application Insights
Formulation Stability
For 1-butyrylpiperazine , the high aqueous solubility is a double-edged sword. While it simplifies formulation, the free secondary amine is prone to oxidation and reaction with excipients (e.g., reducing sugars).
-
Recommendation: Store as the HCl salt or Tosylate salt to ensure long-term stability and consistent solubility.
Synthetic Utility
In the synthesis of drugs like Sitagliptin , the piperazine ring is often elaborated after the amide formation. The solubility profile dictates the purification method:
-
1-Butyrylpiperazine can be extracted into water from organic layers (DCM) at pH < 4, allowing easy removal of non-basic impurities.
-
N4-Alkylated products (e.g., after reaction with a benzyl halide) will remain in the organic layer at acidic pH, facilitating phase separation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Brock, J. et al. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives. SciSpace. Retrieved from [Link]
-
Hansen, K. B. et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin.[3] Journal of the American Chemical Society.[3][4] Retrieved from [Link]
Sources
Safety Operating Guide
Professional Laboratory Guide: Safety, Spill Response, and Disposal of Piperazine Derivatives
Here is a comprehensive, professional guide on the laboratory safety, spill response, and EHS-compliant disposal protocols for piperazine derivatives, such as 4-phenyl-1-(piperazin-1-yl)butan-1-one.
As a drug development professional or laboratory scientist, managing the lifecycle of active pharmaceutical ingredients (APIs) and their precursors is as critical as the synthesis itself. While specific toxicological data for highly specialized derivatives like 4-phenyl-1-(piperazin-1-yl)butan-1-one may be limited in standard databases, its handling and disposal protocols must be strictly extrapolated from its core pharmacophore: piperazine.
Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), all laboratories must implement a Chemical Hygiene Plan (CHP) tailored to the specific hazards present in their workflows[1]. This guide provides the authoritative, step-by-step operational plans for managing these compounds safely.
Hazard Profile & Mechanistic Causality
To safely handle and dispose of a chemical, one must understand the causality behind its hazard classifications. Piperazine and its substituted derivatives (including amides and ketones) are nitrogenous organic compounds that act as amine solvents.
-
Corrosivity and Irritation: The lone pairs on the nitrogen atoms in the piperazine ring confer significant basicity. Upon contact with moisture on the skin, eyes, or mucous membranes, they can cause severe burns and tissue damage[2].
-
Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Inhalation of dust or vapors can trigger allergic asthma symptoms, while dermal contact can lead to allergic contact dermatitis[3].
-
Environmental Toxicity: These compounds are generally harmful to aquatic life and must never be discharged into sanitary sewers or the environment[4].
Table 1: Core Hazard and Logistical Summary for Piperazine Derivatives
| Parameter | Classification / Guideline | Operational Implication |
| GHS Hazards | H314 (Skin Corr.), H317 (Skin Sens.), H334 (Resp. Sens.)[3] | Mandates use of fume hoods and high-level PPE (e.g., Type P3 respirators if aerosolized). |
| RCRA Status | Must be evaluated per 40 CFR 261.3[5] | Unused product or solvent mixtures are classified as hazardous waste (e.g., D001 if mixed with flammable solvents)[6]. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides[5] | Strict segregation required in Satellite Accumulation Areas (SAAs). |
Standard Operating Procedure: Chemical Spill Response
In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination. If a spill occurs beyond the laboratory staff's ability to handle it safely, or if respiratory protection is required but unavailable, personnel must evacuate and call emergency EHS responders immediately[1],[7].
Step-by-Step Spill Clean-Up Methodology (For Incidental Spills):
-
Evacuation and Assessment: Immediately alert area occupants and evacuate the immediate spill zone. Identify the spilled material and consult the Safety Data Sheet (SDS) to verify hazards[1]. Turn off all ignition and heat sources if flammable solvents are involved[8].
-
Don PPE: Equip appropriate Personal Protective Equipment (PPE). At a minimum, this includes chemical-splash goggles, heavy-duty nitrile or neoprene gloves, and a lab coat[7].
-
Containment: Prevent the spilled material from entering drains or spreading to other areas. Close laboratory doors and ensure the fume hood ventilation is active to manage vapors[7].
-
Absorption: Apply a non-flammable, inert absorbent material (such as vermiculite, dry sand, or specialized spill pads) to the spill[6]. Work from the outside edges of the spill toward the center to prevent spreading.
-
Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty plastic bag or a sealable, EHS-approved hazardous waste bucket[6].
-
Decontamination: Clean the affected surfaces with an appropriate solvent or neutralizing agent as dictated by your facility's EHS guidelines, collecting all cleaning materials as hazardous waste. Wash affected PPE or dispose of it if heavily contaminated.
Standard Operating Procedure: Proper Waste Disposal
The disposal of piperazine derivatives must strictly adhere to the Resource Conservation and Recovery Act (RCRA) and local environmental regulations. Under no circumstances should these compounds be neutralized or chemically destroyed in an improvised manner by laboratory staff , as this poses severe safety and compliance risks.
Step-by-Step Waste Lifecycle Methodology:
-
Waste Segregation: Collect 4-phenyl-1-(piperazin-1-yl)butan-1-one waste in a designated, chemically compatible container (e.g., high-density polyethylene or glass). Do not mix amine-containing waste with acidic waste streams or strong oxidizers to prevent exothermic reactions[5].
-
Labeling: Immediately attach a compliant "Hazardous Waste" label to the container. The label must explicitly state the full chemical name (no abbreviations) and the primary hazard (e.g., "Toxic", "Corrosive").
-
SAA Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), ideally under secondary containment within a fume hood, ensuring it is kept cool and dry,[6].
-
EHS Transfer: Once the container is full, or the regulatory time limit is reached, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office. The material must be transferred to a licensed professional waste disposal service for final destruction (typically via high-temperature chemical incineration equipped with scrubbers for nitrogen oxides)[6].
Workflow Visualization
Figure 1: Standardized workflow for laboratory chemical spill response and waste lifecycle.
References
-
Chemical Spill Management and Response. Lab Manager.[Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico.[Link]
-
Chemical Spill Management. Hartwick College. [Link]
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Piperazine | CID 4837. PubChem - NIH. [Link]
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Piperazine, hexahydrate | CID 120181. PubChem - NIH.[Link]
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Chemical Spill Response Plan. Lane Community College.[Link]
-
Guide for Chemical Spill Response. American Chemical Society.[Link]
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Safety Data Sheet. G.J. Chemical Company, INC.[Link]
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Safety Data Sheet - 3M. 3M.[Link]
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Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. [Link]
Sources
- 1. Chemical Spill Management and Response | Lab Manager [labmanager.com]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, hexahydrate | C4H22N2O6 | CID 120181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine | 110-85-0 | TCI AMERICA [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. gjchemical.com [gjchemical.com]
- 7. acs.org [acs.org]
- 8. hartwick.edu [hartwick.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
